LDN 209929 dihydrochloride
Description
Properties
Molecular Formula |
C17H17ClN2OS.2HCl |
|---|---|
Molecular Weight |
405.77 |
Synonyms |
3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
The Mitotic Architect: Haspin Kinase in Chromatin Spatial Patterning and Drug Discovery
[1]
Executive Summary: The "Atypical" Master Regulator
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that defies the conventions of the eukaryotic protein kinase (ePK) superfamily.[1] Structurally distinct and functionally critical, Haspin serves as a primary architect of the mitotic chromatin landscape. Unlike kinases that rely on complex activation loop phosphorylation, Haspin adopts a constitutively active conformation, functioning as a "spatial beacon" rather than a temporal switch.
Its primary physiological role is the phosphorylation of Histone H3 at Threonine 3 (H3T3ph).[1][2][3] This modification acts as a docking site for the Chromosomal Passenger Complex (CPC), thereby concentrating Aurora B kinase at the inner centromere. This spatial restriction is non-negotiable for error-free chromosome segregation. Furthermore, Haspin moonlights as a guardian of centromeric cohesion, directly interacting with the cohesin regulatory subunit Pds5B to prevent premature chromatid separation.[4]
For drug development professionals, Haspin represents a high-value, "druggable" target. Its unique ATP-binding pocket—lacking the canonical DFG motif—allows for the design of highly selective inhibitors (e.g., CHR-6494) that induce mitotic catastrophe in cancer cells without the widespread toxicity associated with pan-mitotic inhibitors.
The Mechanistic Core: The "Spatial Code" of Mitosis
Haspin does not merely amplify a signal; it creates a spatial code on the chromatin that directs the assembly of the mitotic machinery.
The H3T3ph – CPC Recruitment Axis
The segregation of chromosomes requires the precise localization of Aurora B kinase to the inner centromere. This is achieved through a "Reader-Writer" system:
-
The Writer (Haspin): Activated by Plk1 and Cdk1 during prophase, Haspin phosphorylates Histone H3 at Threonine 3.
-
The Reader (Survivin): The Survivin subunit of the CPC contains a BIR domain that specifically recognizes and binds to H3T3ph.
-
The Effector (Aurora B): Once recruited by Survivin, Aurora B phosphorylates substrates at the kinetochore (e.g., Ndc80) to destabilize incorrect microtubule attachments.
Critical Insight: This system functions as a coincidence detector. The CPC also binds H2A-T120ph (written by Bub1). High-affinity CPC accumulation occurs only where both marks overlap—the inner centromere.
The Cohesin Protection Racket (Haspin-Pds5B-Wapl)
Beyond histone modification, Haspin physically protects the glue holding chromosomes together.
-
The Threat: The protein Wapl normally removes cohesin from chromosome arms by interacting with the Pds5B subunit.[5][6]
-
The Shield: Haspin contains a non-catalytic N-terminal motif (YGA/R ) that mimics the Wapl binding motif.[6] Haspin binds Pds5B, physically blocking Wapl access.[4][5][6]
-
The Result: Centromeric cohesin is preserved until anaphase onset.[5][6]
Visualization: The Haspin Signaling Nexus
Caption: The dual role of Haspin: generating the H3T3ph spatial code for CPC recruitment and physically shielding Pds5B to preserve centromeric cohesion.
Structural Biology: The "Atypical" Advantage
Haspin is an outlier in the kinase phylome, which is advantageous for drug selectivity.
-
The Missing DFG: Canonical kinases use a DFG (Asp-Phe-Gly) motif to coordinate Magnesium for ATP binding.[1] Haspin replaces this with DYT (Asp-Tyr-Thr) .[1]
-
Constitutive Activation: Haspin lacks the APE motif and does not require activation loop phosphorylation. Its active conformation is stabilized by a unique "insert" region that packs against the kinase core.[1][3]
-
Substrate Pocket: The substrate binding groove is highly basic, perfectly evolved to accommodate the negatively charged N-terminal tail of Histone H3.
Therapeutic Implication: Inhibitors can be designed to exploit the unique geometry of the DYT-containing ATP pocket, avoiding "off-target" hits on the ~500 canonical kinases that share the DFG architecture.
Therapeutic Landscape: Haspin Inhibitors[3][9][10]
Inhibition of Haspin leads to a "Mitotic Catastrophe" phenotype: chromosomes fail to align, the spindle checkpoint remains unsatisfied, and cells eventually undergo apoptosis.
Table 1: Key Haspin Inhibitors and Pharmacological Profiles
| Inhibitor | Class | IC50 (Haspin) | Mechanism of Action | Status |
| CHR-6494 | Imidazopyridazine | ~2 nM | Competitive ATP inhibitor. Highly selective due to atypical hinge binding. | Preclinical (Anti-tumor in xenografts) |
| LDN-192960 | Acridine | ~10 nM | Dual inhibitor of Haspin and DYRK2.[7] | Research Tool |
| 5-Iodotubercidin | Adenosine Analog | ~30 nM | Broad spectrum (inhibits other kinases like CK1). | Historical Reference |
| Harmine | Beta-carboline | ~80 nM | Also inhibits DYRK1A and MAO-A. | Low Selectivity |
Validated Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating. The use of specific controls ensures that the observed signal is genuine Haspin activity.
Protocol A: Quantitative Immunofluorescence of H3T3ph (The "Gold Standard")
Objective: To visualize and quantify Haspin kinase activity in situ. Causality: H3T3ph is highly labile and sensitive to phosphatase activity during lysis. In situ fixation preserves the spatial distribution.
Step-by-Step Workflow:
-
Cell Preparation: Seed HeLa or U2OS cells on #1.5 glass coverslips. Treat with Haspin inhibitor (e.g., CHR-6494, 500 nM) for 1 hour prior to fixation.
-
Control: Treat parallel wells with Nocodazole (100 ng/mL) to arrest cells in mitosis (positive control for high H3T3ph).
-
-
Fixation (Critical Step):
-
Wash 1x with PBS (37°C).
-
Fix with 4% Paraformaldehyde (PFA) in PTEM buffer (20 mM PIPES pH 6.8, 10 mM EGTA, 1 mM MgCl2, 0.2% Triton X-100) for 10 minutes at Room Temperature (RT).
-
Why PTEM? The detergent extracts soluble proteins while PFA crosslinks chromatin, reducing background.
-
-
Blocking: Incubate in 3% BSA in PBS-T (PBS + 0.1% Tween-20) for 30 min.
-
Primary Antibody:
-
Anti-H3T3ph (Rabbit monoclonal, e.g., clone JE10-13 or equivalent) at 1:1000.
-
Co-stain: Anti-Centromere Protein A (CENP-A) or ACA (human autoantibody) to mark centromeres.
-
Incubate 1 hour at RT or Overnight at 4°C.
-
-
Secondary Antibody: Alexa Fluor 488 (Rabbit) and Alexa Fluor 594 (Human) at 1:500 for 45 min.
-
Imaging & Analysis:
-
Acquire Z-stacks.
-
Validation: Signal must colocalize with DNA (DAPI) and peak at inner centromeres (between paired CENP-A dots). Inhibitor-treated cells should show >80% reduction in H3T3ph signal intensity.
-
Protocol B: Histone Acid Extraction for Western Blotting
Objective: To detect total cellular H3T3ph levels. Causality: Histones are highly basic. Standard SDS-lysis buffers often fail to solubilize chromatin effectively or result in histone degradation. Acid extraction uses the positive charge of histones to selectively solubilize them while precipitating other cellular proteins.
Step-by-Step Workflow:
-
Harvest: Pellet 1x10^6 mitotic cells (Nocodazole arrested). Wash 1x with PBS.
-
Hypotonic Lysis: Resuspend pellet in TEB Buffer (PBS + 0.5% Triton X-100 + Protease/Phosphatase Inhibitors). Incubate on ice 10 min.
-
Nuclei Collection: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).
-
Acid Extraction:
-
Clarification: Centrifuge at 14,000 x g for 10 min. Save the Supernatant (contains Histones).
-
Neutralization: Add 1/5 volume of 1M Tris-HCl (pH 8.0) or go directly to TCA precipitation if concentration is needed.
-
Western Blot: Load onto 15% SDS-PAGE. Blot for H3T3ph and Total H3 (loading control).
Visualization: Experimental Validation Workflow
Caption: Dual-stream validation workflow ensuring both spatial localization (IF) and quantitative reduction (Western) of Haspin activity.
References
-
Wang, F., et al. (2010). The mitotic kinase Haspin is required for histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. PubMed. [Link]
-
Kelly, A. E., et al. (2010). Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B. Science. [Link]
-
Eswaran, J., et al. (2009). Structure and functional characterization of the atypical human kinase haspin. PNAS. [Link]
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Cancer Research.[13] [Link]
-
Liang, C., et al. (2017). The N-Terminal Non-Kinase-Domain-Mediated Binding of Haspin to Pds5B Protects Centromeric Cohesion in Mitosis.[5] Current Biology. [Link]
-
Cuny, G. D., et al. (2012). Structure-activity relationship study of acridine analogs as inhibitors of Haspin and DYRK2 kinases. Bioorganic & Medicinal Chemistry Letters.[7][14] [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of histone H3 by Haspin regulates chromosome alignment and segregation during mitosis in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinase‐dependent role for Haspin in antagonizing Wapl and protecting mitotic centromere cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-Terminal Non-Kinase-Domain-Mediated Binding of Haspin to Pds5B Protects Centromeric Cohesion in Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of the catalytic domain of Haspin, an atypical kinase implicated in chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pds5 Regulates Sister-Chromatid Cohesion and Chromosome Bi-orientation through a Conserved Protein Interaction Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 14. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the Acridine Scaffold for Haspin Kinase Inhibition: A Technical Guide to SAR and Biological Validation
Executive Summary
The mitotic kinase Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) has emerged as a critical target for antimitotic chemotherapy.[1][2][3][4] Unlike classical kinases (CDKs, Auroras), Haspin possesses a unique structural architecture, offering a distinct avenue for overcoming resistance to taxanes and vinca alkaloids.
This guide focuses on the acridine scaffold , specifically the LDN-192960 and LDN-209929 series.[5] While acridines are historically known as DNA intercalators, specific substitutions at the 9-position can abolish DNA binding and redirect affinity toward the ATP-binding pocket of Haspin. This document outlines the Structure-Activity Relationship (SAR) required to achieve nanomolar potency and, critically, selectivity against the structurally related DYRK2 kinase.[1][5][6]
Part 1: The Biological Imperative
To design effective inhibitors, one must understand the spatial and temporal "why" of the target. Haspin is an atypical serine/threonine kinase that functions as the "primer" for mitosis.[2][3]
Mechanism of Action
Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph ).[1][3][4][7] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), specifically the Survivin subunit. Without H3T3ph, the CPC (containing Aurora B) fails to localize to the inner centromere, leading to chromosome misalignment and mitotic catastrophe.
Signaling Pathway Visualization
Figure 1: The Haspin signaling axis.[3][4][6][8] Inhibition prevents CPC localization, causing mitotic failure.
Part 2: The Acridine Scaffold & Binding Mode
The acridine core (tricyclic, planar) is traditionally associated with DNA intercalation. However, in the context of Haspin inhibition, the scaffold acts as an ATP-mimetic.
The "Intercalator-to-Inhibitor" Transition
The challenge in developing acridine-based kinase inhibitors is selectivity . A naked acridine ring will intercalate into DNA, causing non-specific cytotoxicity. The SAR strategy relies on introducing bulky substituents at the 9-position to:
-
Sterically clash with the DNA double helix (preventing intercalation).
-
Form critical hydrogen bonds within the Haspin hinge region.
Key Compounds[1][4][6][8][9]
-
LDN-192960: The prototype. High potency (IC50 ~10 nM) but moderate selectivity.
-
LDN-209929: The optimized lead. Retains potency but achieves 180-fold selectivity over DYRK2 (the primary off-target).[5]
Part 3: Detailed SAR Analysis[7]
The optimization of the acridine series follows a rigorous logic centered on the 9-amino substituent.
The Core Interaction (Hinge Binding)
The acridine nitrogen (N10) and the 9-amino group mimic the adenine ring of ATP.
-
Requirement: The acridine ring must be planar to fit the narrow ATP pocket of Haspin.
-
Modification: Substitutions on the A and C rings (the outer rings) generally reduce potency, suggesting a tight fit within the hydrophobic pocket.
The Selectivity Switch (vs. DYRK2)
DYRK2 is the closest structural neighbor in terms of the ATP pocket for this scaffold.
-
The Problem: LDN-192960 inhibits both Haspin and DYRK2.[1][5][6]
-
The Solution (LDN-209929): Extension of the side chain at the 9-position.
-
Observation: Haspin tolerates bulkier, flexible amine chains at the 9-position better than DYRK2.
-
Specifics: Introducing a 3-aminopropyl or similar flexible linker with a terminal basic amine enhances Haspin specificity. The DYRK2 pocket is more sterically restricted in this region.
-
Quantitative Data Summary
| Compound | Structure Note | Haspin IC50 (nM) | DYRK2 IC50 (nM) | Selectivity Ratio | DNA Binding |
| Generic Acridine | 9-aminoacridine | >10,000 | >10,000 | N/A | High (Intercalator) |
| LDN-192960 | 9-anilino derivative | 10 | ~20 | 2x | Low |
| LDN-209929 | Optimized sidechain | 60 | >10,000 | ~180x | Negligible |
Table 1: Evolution of potency and selectivity in acridine-based inhibitors.
Part 4: Validated Experimental Protocols
To validate these SAR observations, you must employ assays that distinguish between kinase inhibition and non-specific DNA toxicity.
Protocol A: TR-FRET Kinase Assay (In Vitro Potency)
Standard radiometric assays are valid, but TR-FRET is preferred for HTS and SAR cycling due to higher throughput and sensitivity.
Reagents:
-
Recombinant GST-Haspin (human, full length or kinase domain).
-
Substrate: Biotinylated Histone H3 peptide (residues 1-21).
-
Detection: Europium-labeled anti-H3T3ph antibody + ULight-Streptavidin.
Workflow:
-
Preparation: Dilute compounds in 100% DMSO (serial dilution). Transfer 50 nL to a 384-well low-volume plate.
-
Enzyme Mix: Add 2.5 µL of Haspin enzyme (0.5 nM final) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Incubation: Incubate compound and enzyme for 15 mins at RT.
-
Reaction Start: Add 2.5 µL of Substrate Mix (ATP at Km ~100 µM + Biotin-H3 peptide at 50 nM).
-
Reaction Stop: After 60 mins, add 5 µL Detection Mix (Eu-Ab + ULight-Streptavidin + 10 mM EDTA).
-
Read: Measure FRET signal (Ex 320nm / Em 665nm) on a multimode reader (e.g., EnVision).
Protocol B: Cellular Target Engagement (H3T3ph Blot)
This confirms the compound enters the cell and hits the target in a complex biological environment.
Workflow:
-
Synchronization: Treat HeLa or U2OS cells with Nocodazole (330 nM) for 16h to arrest cells in mitosis (where Haspin is active).
-
Treatment: Add the acridine inhibitor (e.g., LDN-209929) at varying concentrations (10 nM - 10 µM) for 2 hours in the continued presence of Nocodazole.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Western Blot:
-
Primary Ab: Anti-H3T3ph (Rabbit monoclonal).
-
Loading Control: Total Histone H3 or Actin.
-
Result: A dose-dependent disappearance of the H3T3ph band confirms inhibition.
-
Experimental Workflow Diagram
Figure 2: Parallel validation workflows for biochemical potency and cellular efficacy.
Part 5: Troubleshooting & Optimization
Solubility
Acridines are inherently hydrophobic and planar, leading to poor aqueous solubility and aggregation in assays.
-
Diagnosis: Steep Hill slopes (> 2.0) in IC50 curves often indicate aggregation.
-
Fix: Ensure assay buffers contain 0.01% Triton X-100 or Tween-20. In synthesis, introduce solubilizing groups (morpholine, piperazine) on the 9-position side chain.
The DNA "False Positive"
If a compound kills cells but does not reduce H3T3ph, it is likely acting as a DNA intercalator/topoisomerase poison rather than a Haspin inhibitor.
-
Control: Run a DNA melting temperature (Tm) shift assay. A true Haspin inhibitor (like LDN-209929) should cause minimal shift in DNA Tm compared to 9-aminoacridine.
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[6] Bioorganic & Medicinal Chemistry Letters, 20(11), 3491-3494.
-
Hutas, G., et al. (2024). "Haspin inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents. (Contextualizing the LDN series within broader scaffolds).
-
Patnaik, D., et al. (2008). "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening." Journal of Biomolecular Screening, 13(10), 1025-1034.
-
Amato, R., et al. (2024). "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors."[8] Journal of Medicinal Chemistry. (Comparison of acridines to newer indole scaffolds).
Sources
- 1. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haspin: a promising target for the design of inhibitors as potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
LDN-209929 Dihydrochloride: Technical Guide to the Optimized Haspin Inhibitor
The following technical guide details the pharmacological profile, experimental utility, and optimized application of LDN-209929 dihydrochloride , a highly selective small-molecule inhibitor of Haspin kinase.
Executive Summary
LDN-209929 dihydrochloride (LDN-209929) represents a critical evolution in the chemical biology of mitotic research. Originally derived from the acridine scaffold of its predecessor, LDN-192960 , this analogue was engineered to resolve a significant off-target liability: the inhibition of DYRK2 (Dual-specificity Tyrosine-regulated Kinase 2).
While LDN-192960 is a potent dual inhibitor (Haspin/DYRK2), LDN-209929 introduces a specific structural modification—a chloro-substitution—that retains Haspin potency while reducing DYRK2 affinity by approximately 180-fold. This selectivity allows researchers to dissect the specific role of Haspin in histone H3 threonine-3 (H3T3) phosphorylation and Chromosomal Passenger Complex (CPC) localization without the confounding proteotoxic stress responses associated with DYRK2 inhibition.
Chemical Evolution & SAR Analysis
The transition from LDN-192960 to LDN-209929 is a textbook example of Structure-Activity Relationship (SAR) optimization focused on selectivity rather than raw potency.
The Selectivity Shift
Both compounds share a core acridine-like tricyclic scaffold with a thio-propyl-amine side chain, which likely occupies the phosphate-binding region of the ATP pocket. The differentiation lies in the substitution pattern on the acridine ring system.
-
LDN-192960: Contains two methoxy (-OMe) groups. This configuration confers high affinity for both Haspin (IC₅₀ = 10 nM) and DYRK2 (IC₅₀ = 48 nM).[1][2][3][4]
-
LDN-209929: Replaces one methoxy group with a Chlorine (-Cl) atom. This bioisosteric replacement alters the electrostatic potential and steric fit within the ATP-binding pocket. The result is a molecule that fits Haspin (IC₅₀ = 55 nM) but is sterically or electronically excluded from DYRK2 (IC₅₀ = 9.9 µM).
Comparative Pharmacological Profile
| Feature | LDN-192960 (Predecessor) | LDN-209929 (Optimized) |
| Primary Target | Haspin Kinase | Haspin Kinase |
| Haspin IC₅₀ | 10 nM | 55 nM |
| Off-Target (Major) | DYRK2 (IC₅₀ = 48 nM) | DYRK2 (IC₅₀ = 9.9 µM) |
| Selectivity Ratio | ~5-fold (Poor) | ~180-fold (Excellent) |
| Chemical Class | Acridine derivative | Chlorinated Acridine derivative |
| Formulation | Hydrochloride / Free base | Dihydrochloride (Salt) |
| Solubility | Moderate (DMSO) | Improved (DMSO, ~33 mg/mL) |
Optimization Logic Diagram
The following diagram illustrates the logical flow of the optimization process, highlighting the "Selectivity Filter" applied during development.
Figure 1: The SAR optimization pathway transforming the dual inhibitor LDN-192960 into the selective probe LDN-209929.
Mechanism of Action (MoA)
LDN-209929 functions as an ATP-competitive inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase).
The Haspin-H3T3 Axis
-
Normal Mitosis: Haspin is activated during prophase/prometaphase. It phosphorylates Histone H3 at Threonine 3 (H3T3ph ).
-
CPC Recruitment: This phosphorylation mark serves as a docking site for the Chromosomal Passenger Complex (CPC) , specifically the Survivin subunit.
-
Aurora B Activation: The CPC recruits Aurora B kinase to the inner centromere. Aurora B then corrects erroneous microtubule-kinetochore attachments (e.g., syntelic or merotelic attachments) to ensure faithful chromosome segregation.
Inhibition Consequence
By treating cells with LDN-209929:
-
H3T3ph is depleted.
-
CPC fails to localize to the centromere.
-
Aurora B remains diffuse or mislocalized.
-
Phenotype: Cells exhibit chromosome misalignment and segregation errors, leading to mitotic arrest or aneuploidy.
Figure 2: The Haspin signaling cascade and the point of intervention by LDN-209929.
Experimental Protocols
Reconstitution and Storage
The dihydrochloride salt form renders the compound hygroscopic. Proper handling is essential to maintain potency.
-
Solvent: Dimethyl Sulfoxide (DMSO).
-
Solubility: Up to ~33 mg/mL (approx. 80 mM).
-
-
Stock Preparation:
-
Prepare a 10 mM stock solution .
-
Calculation: For 1 mg of LDN-209929 2HCl (MW: 405.77 g/mol ), add 246.4 µL of anhydrous DMSO.
-
-
Storage:
-
Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
-
Critical: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Cellular Assay: Monitoring H3T3 Phosphorylation
This protocol validates Haspin inhibition in HeLa or U2OS cells.
Reagents:
-
LDN-209929 Stock (10 mM).[2]
-
Primary Antibody: Anti-Histone H3 (phospho T3).
Workflow:
-
Seeding: Seed cells at 60-70% confluency in 6-well plates.
-
Synchronization (Optional but Recommended):
-
Treat cells with Nocodazole (330 nM) for 16 hours. This arrests cells in prometaphase where Haspin activity is maximal.
-
-
Inhibitor Treatment:
-
Add LDN-209929 directly to the media.
-
Dose Range: 100 nM – 2 µM.
-
Note: To maintain selectivity, do not exceed 5 µM . At >10 µM, you risk inhibiting DYRK2.
-
Duration: Incubate for 1–2 hours in the continued presence of Nocodazole.
-
-
Harvest & Lysis:
-
Harvest mitotic shake-off cells (or all cells).
-
Lyse in RIPA buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).
-
-
Western Blot:
-
Probe for p-H3T3 (Signal should decrease dose-dependently).
-
Probe for Total H3 (Loading control).
-
Figure 3: Step-by-step workflow for validating Haspin inhibition in cell culture.
Critical Considerations & Troubleshooting
-
Selectivity Window: The "safe zone" for LDN-209929 is 50 nM to 2 µM .
-
At 55 nM , you achieve 50% Haspin inhibition.
-
At 1-2 µM , you achieve near-complete Haspin inhibition with minimal DYRK2 effect.
-
Avoid concentrations >5 µM if your study requires exclusion of DYRK2-mediated effects (e.g., proteasome regulation).
-
-
Salt Form: The dihydrochloride salt (2HCl) is acidic. When using high concentrations in unbuffered solutions, ensure the pH of the culture medium is not significantly altered, although this is rarely an issue with standard buffering capacity at µM doses.
-
Controls: Always use LDN-192960 as a positive control for dual inhibition if you suspect a phenotype might be driven by DYRK2. If LDN-192960 causes a phenotype that LDN-209929 does not (at equivalent Haspin-inhibiting doses), the effect is likely DYRK2-mediated.
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.
-
Amato, A., et al. (2014). "Assessment of a Structured-Based Design of Selective Haspin Inhibitors." Cell Cycle, 13(20). (Contextualizing Haspin inhibition).
-
MedChemExpress. "LDN-209929 dihydrochloride Product Datasheet." (Physical properties and solubility data).
-
Cayman Chemical. "LDN-192960 Product Information." (Comparative data for the predecessor compound).
Sources
The Impact of LDN-209929 Dihydrochloride on Histone H3 Phosphorylation: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the mechanism and effects of LDN-209929 dihydrochloride on the phosphorylation of histone H3. It is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics, cell cycle regulation, and oncology. This document delves into the core molecular interactions, provides detailed experimental protocols for validation, and offers insights into the potential therapeutic applications of targeting this pathway.
Executive Summary
LDN-209929 dihydrochloride is a potent and selective small molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a pivotal role in mitosis. The primary substrate of Haspin kinase is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a critical component of the "histone code" and is essential for the proper alignment and segregation of chromosomes during cell division. By inhibiting Haspin kinase, LDN-209929 effectively reduces the levels of H3T3ph, leading to significant mitotic defects and offering a promising avenue for therapeutic intervention, particularly in oncology. This guide will elucidate the underlying mechanisms and provide the necessary technical details to investigate these effects in a laboratory setting.
Introduction: The Significance of Histone H3 Phosphorylation and Haspin Kinase
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The phosphorylation of histone H3 is a dynamic process that is tightly regulated throughout the cell cycle and in response to various cellular signals.[1] While phosphorylation of H3 at serine 10 (H3S10ph) and serine 28 (H3S28ph) by kinases like Aurora B is well-characterized in chromosome condensation, the phosphorylation of threonine 3 (H3T3ph) has emerged as a distinct and crucial mitotic event.[2]
The primary kinase responsible for H3T3 phosphorylation during mitosis is Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase).[3][4] This modification acts as a "landing pad" for the Chromosomal Passenger Complex (CPC), a key regulator of mitosis. The CPC, which includes the kinase Aurora B, is recruited to the centromeres through the interaction of its subunit, Survivin, with H3T3ph.[2] This localization of the CPC is indispensable for ensuring correct kinetochore-microtubule attachments and for the spindle assembly checkpoint, which prevents premature separation of sister chromatids.[5]
Dysregulation of Haspin activity and the consequent alterations in H3T3 phosphorylation can lead to severe mitotic aberrations, including chromosome misalignment and segregation errors, which are hallmarks of genomic instability and cancer.[3][6] Therefore, targeting Haspin kinase with specific inhibitors presents a rational strategy for anticancer drug development.[7]
LDN-209929 Dihydrochloride: A Potent and Selective Haspin Kinase Inhibitor
LDN-209929 dihydrochloride has been identified as a potent and selective inhibitor of Haspin kinase.[8][9] Its inhibitory activity and selectivity are key parameters for its utility as a chemical probe and a potential therapeutic agent.
| Compound | Target Kinase | IC50 | Selectivity |
| LDN-209929 | Haspin | 55 nM | 180-fold over DYRK2 (IC50 = 9.9 µM) |
Table 1: Biochemical properties of LDN-209929.[9][10]
The high potency and selectivity of LDN-209929 make it an excellent tool for dissecting the specific cellular functions of Haspin kinase, minimizing off-target effects that can confound experimental results.
The Molecular Mechanism: How LDN-209929 Impacts Histone H3 Phosphorylation
The central mechanism of action of LDN-209929 is the competitive inhibition of ATP binding to the active site of Haspin kinase. This prevents the transfer of a phosphate group from ATP to the threonine 3 residue of histone H3. The downstream consequences of this inhibition are a cascade of events that disrupt the normal progression of mitosis.
Experimental Validation: A Guide to Methodologies
To rigorously assess the effect of LDN-209929 on histone H3 phosphorylation and its cellular consequences, a series of well-controlled experiments are necessary. The following protocols are provided as a self-validating system, where the results of each experiment corroborate the others.
In Vitro Haspin Kinase Assay
The most direct way to confirm the inhibitory activity of LDN-209929 is through an in vitro kinase assay. This assay measures the ability of Haspin to phosphorylate a histone H3 substrate in the presence and absence of the inhibitor.
Protocol: Radiometric Haspin Kinase Assay [7]
-
Reaction Setup: In a 384-well plate, combine the following in an appropriate assay buffer:
-
Recombinant Haspin kinase (e.g., 10 ng/well).
-
Histone H3 substrate (e.g., 1.5 µ g/well ).
-
Varying concentrations of LDN-209929 dihydrochloride or DMSO as a vehicle control.
-
-
Initiation: Start the reaction by adding [γ-33P]-ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 75 minutes).
-
Termination: Stop the reaction by adding EDTA to a final concentration of 33 mM.
-
Washing: Wash the wells to remove unincorporated [γ-33P]-ATP.
-
Detection: Measure the incorporation of 33P into the histone H3 substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of LDN-209929 and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Expected Outcome: A dose-dependent decrease in 33P incorporation with an IC50 value around 55 nM.
Western Blot Analysis of Phospho-Histone H3 (Thr3)
This experiment validates the effect of LDN-209929 on H3T3ph levels within a cellular context.
Protocol: Western Blot for Histone Modifications [11][12]
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa, U2OS) and treat with varying concentrations of LDN-209929 dihydrochloride for a specified duration (e.g., 24 hours). Include a DMSO vehicle control.
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate equal amounts of histone extracts on a high-percentage (e.g., 15%) polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-histone H3 (Thr3) (e.g., at a 1:1000 dilution).[13][14] As a loading control, use an antibody against total histone H3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phospho-H3T3 signal to the total H3 signal.
Expected Outcome: A dose-dependent reduction in the intensity of the phospho-H3T3 band in cells treated with LDN-209929 compared to the vehicle control.
Chromatin Immunoprecipitation (ChIP)
ChIP can be used to investigate the genome-wide or locus-specific distribution of H3T3ph and how it is affected by LDN-209929.
Protocol: ChIP-qPCR for H3T3ph
-
Cell Treatment and Cross-linking: Treat cells with LDN-209929 or DMSO. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against phospho-histone H3 (Thr3) or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for specific genomic regions of interest (e.g., centromeric repeats, promoters of mitotic genes) and a negative control region.
-
Data Analysis: Calculate the enrichment of H3T3ph at specific loci as a percentage of the input DNA and normalize to the IgG control.
Expected Outcome: A significant decrease in the enrichment of H3T3ph at centromeric regions in cells treated with LDN-209929.
Cell Cycle Analysis
Inhibition of Haspin is expected to cause mitotic defects, leading to a cell cycle arrest. This can be quantified using flow cytometry.
Protocol: Cell Cycle Analysis by Flow Cytometry [15]
-
Cell Treatment: Treat cells with LDN-209929 or DMSO for a time course (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software.
Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle in a dose- and time-dependent manner following treatment with LDN-209929, indicative of a mitotic arrest.[1][2]
Anticipated Biological Consequences and Therapeutic Potential
The inhibition of Haspin kinase and the subsequent reduction in histone H3 threonine 3 phosphorylation by LDN-209929 are predicted to have profound effects on cell proliferation, particularly in rapidly dividing cancer cells. The expected biological consequences include:
-
Mitotic Catastrophe: The failure of proper chromosome alignment and segregation can lead to mitotic catastrophe, a form of cell death that occurs during or after a faulty mitosis.[2]
-
Apoptosis: The accumulation of mitotic errors can trigger apoptotic pathways, leading to programmed cell death.
-
Anti-proliferative Effects: By inducing cell cycle arrest and cell death, LDN-209929 is expected to exhibit strong anti-proliferative activity against cancer cell lines.
These consequences underscore the potential of LDN-209929 and other Haspin inhibitors as novel anticancer agents.[7] The high expression of Haspin in various tumors and its crucial role in mitosis make it an attractive therapeutic target.
Conclusion
LDN-209929 dihydrochloride is a valuable research tool for elucidating the intricate roles of Haspin kinase and histone H3 threonine 3 phosphorylation in mitotic regulation. Its high potency and selectivity allow for precise interrogation of this signaling pathway. The experimental framework provided in this guide offers a robust system for validating the mechanism of action of LDN-209929 and for exploring its biological impact. The continued investigation of Haspin inhibitors holds significant promise for the development of new and effective cancer therapies.
References
-
Phosphorylation of histone H3 by Haspin regulates chromosome alignment and segregation during mitosis in maize. PubMed. [Link]
-
The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. PubMed Central. [Link]
-
Histone H3 phosphorylation – A versatile chromatin modification for different occasions. ScienceDirect. [Link]
-
Dissecting the roles of Haspin and VRK1 in histone H3 phosphorylation during mitosis. ResearchGate. [Link]
-
Haspin participates in Aurora phosphorylation at centromeres and contributes to chromosome congression in male mouse meiosis. bioRxiv. [Link]
-
Haspin: a newly discovered regulator of mitotic chromosome behavior. PubMed Central. [Link]
-
Histone phosphorylation: a chromatin modification involved in diverse nuclear events. PubMed Central. [Link]
-
Haspin inhibition delays cell cycle progression through interphase in cancer cells. National Institutes of Health. [Link]
-
Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. PubMed Central. [Link]
-
Haspin participates in AURKB recruitment to centromeres and contributes to chromosome congression in male mouse meiosis. PubMed. [Link]
-
Distinct roles of haspin in stem cell division and male gametogenesis. PubMed Central. [Link]
-
Full article: Role of Aurora B and Haspin kinases in the metaphase Topoisomerase II checkpoint. Taylor & Francis Online. [Link]
-
Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line. PubMed Central. [Link]
-
Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. PubMed Central. [Link]
-
Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas. PubMed Central. [Link]
-
A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B. PubMed Central. [Link]
-
Haspin Kinase. BioChemPartner. [Link]
-
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. PubMed Central. [Link]
-
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. PubMed. [Link]
-
Phosphorylation of threonine 3 on histone H3 by haspin kinase is required for meiosis I in mouse oocytes. Company of Biologists Journals. [Link]
-
Histone H3 phosphorylation – a versatile chromatin modification for different occasions. PubMed Central. [Link]
-
Histone phosphorylation: a chromatin modification involved in diverse nuclear events. PubMed Central. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
Sources
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin Kinase | BioChemPartner [biochempartner.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Anti-phospho-Histone H3 (Thr3) Antibody | 07-424 [merckmillipore.com]
- 13. Phospho-Histone H3 (Thr3) Recombinant Rabbit Monoclonal Antibody (8B8P5) | Invitrogen (MA5-35897) [thermofisher.com]
- 14. revvity.com [revvity.com]
- 15. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
exploring the cellular pathways affected by haspin inhibition
Executive Summary
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is an atypical serine/threonine kinase that functions as a critical regulator of mitosis.[1][2][3][4] Unlike the well-characterized Aurora and Polo-like kinases, Haspin operates through a singular, highly specific epigenetic mechanism: the phosphorylation of Histone H3 at Threonine 3 (H3T3ph).
This guide explores the cellular pathways disrupted by Haspin inhibition.[1][2][3][5][6] It moves beyond basic proliferation assays to detail the mechanistic collapse of the Chromosomal Passenger Complex (CPC) localization, the premature loss of centromeric cohesion via the Pds5B-Wapl axis, and the induction of mitotic catastrophe. It serves as a blueprint for researchers utilizing small-molecule inhibitors like CHR-6494 to validate Haspin biology and explore synergistic therapeutic avenues.
The Mechanistic Core: The H3T3ph-CPC Axis
The primary function of Haspin is to mark the inner centromere chromatin to recruit the Chromosomal Passenger Complex (CPC).[2][3] This is a "Reader-Writer" system essential for chromosome bi-orientation.
The Signaling Cascade
-
Activation: As cells enter prophase, Haspin is activated (via Cdk1 and Plk1 priming).
-
The Mark: Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph) specifically at centromeres.[2][3][7]
-
The Reader: Survivin (a subunit of the CPC) contains a BIR domain that specifically recognizes and binds to H3T3ph.
-
Localization: This binding concentrates the CPC (Survivin, Borealin, INCENP, Aurora B) at the inner centromere.[2]
-
Effector Function: Concentrated Aurora B phosphorylates kinetochore substrates (e.g., Hec1/Ndc80) to destabilize incorrect microtubule attachments and phosphorylates the SAC machinery to maintain the checkpoint.
Pathway Visualization: The Physiological State
Figure 1: The physiological role of Haspin in establishing the H3T3ph chromatin mark, essential for CPC recruitment and error correction.[2][3][4][7]
Pharmacological Inhibition: Dissecting the Collapse
When Haspin is inhibited (e.g., by CHR-6494 ), the H3T3ph mark is erased.[8] This leads to a specific phenotype distinct from Aurora B inhibition. While Aurora B inhibition silences the kinase everywhere, Haspin inhibition specifically prevents its accumulation at the centromere, leaving arm-localized Aurora B intact but functionally useless for error correction.
Key Inhibitors[1][2][4][5][8][9][10][11]
| Compound | Target Specificity | Mechanism | Key Application |
| CHR-6494 | High (Haspin) | ATP-competitive | The "Gold Standard" for functional validation. Induces mitotic catastrophe. |
| 5-Iodotubercidin (5-ITu) | Moderate (Haspin + others) | ATP-competitive | Early tool compound; less selective (hits adenosine kinase). |
| LDN-192960 | High | ATP-competitive | Structural probe; less common in cellular assays. |
The Cohesion Protection Failure (The Wapl Connection)
A critical, often overlooked pathway is Haspin's role in protecting sister chromatid cohesion.
-
Mechanism: Haspin binds to Pds5B (a cohesin regulator) via its non-kinase N-terminus. This interaction antagonizes Wapl , a protein that unloads cohesin from DNA.[9]
-
Inhibition Consequence: Without Haspin activity, Wapl activity at the centromere is unchecked, leading to premature cohesin release, "railroad track" chromosomes, and segregation errors.
Pathway Visualization: The Inhibited State
Figure 2: The cascade of failure following Haspin inhibition, highlighting the dual failure of alignment and cohesion.
Experimental Validation Protocols
To scientifically validate Haspin inhibition, one must prove the loss of the specific biomarker (H3T3ph) rather than just observing cell death.
Protocol A: Immunofluorescence for H3T3ph (The Spatial Check)
Rationale: H3T3ph is only present during mitosis. Asynchronous populations will show low signal noise. You must arrest cells to validate the inhibitor.
-
Seeding: Seed HeLa or U2OS cells on coverslips.
-
Inhibitor Treatment: Treat with CHR-6494 (e.g., 500 nM) for 1 hour.
-
Arrest (Critical Step): Co-treat with Nocodazole (100 ng/mL) or Paclitaxel.
-
Fixation: Fix with 4% Paraformaldehyde (15 min). Do not use methanol if co-staining for certain kinetochore markers, though H3T3ph tolerates it.
-
Permeabilization: 0.5% Triton X-100 in PBS (10 min).
-
Staining:
-
Primary: Anti-H3T3ph (Rabbit monoclonal is preferred for specificity).
-
Co-stain: Anti-ACA (Centromere marker) to prove the signal loss is centromeric.
-
-
Analysis: Quantify the ratio of H3T3ph intensity / ACA intensity at kinetochores.
Protocol B: Western Blotting for H3T3ph (The Quantitative Check)
Rationale: Histone phosphorylation is rapidly lost by phosphatases (PP1/PP2A) during lysis.
-
Synchronization: Synchronize cells (Double Thymidine block) and release. Harvest at 9-10 hours post-release (peak mitosis).[2]
-
Lysis (The "Self-Validating" Step):
-
Use a high-salt lysis buffer or acid extraction (0.2N HCl) for histones.
-
Mandatory: Include Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate, Beta-glycerophosphate) at 2X concentration.
-
Tip: Add Microcystin-LR (1 µM) if H3T3ph signal is weak; it specifically inhibits the phosphatases that strip this mark.
-
-
Blotting:
-
Load equal protein.
-
Probe: Anti-H3T3ph.
-
Control: Anti-Total H3 (Not Actin/Tubulin, as histone extraction ratios vary).
-
Therapeutic Implications & Synergy[13]
Haspin inhibitors are rarely cytotoxic enough as monotherapies in solid tumors because cells can sometimes complete division with "good enough" alignment. However, they are potent sensitizers.
The Taxane Synergy
Paclitaxel (Taxol) stabilizes microtubules, activating the Spindle Assembly Checkpoint (SAC) and arresting cells in mitosis.
-
The Problem: Cells often slip out of this arrest (mitotic slippage) and survive as tetraploid cells.
-
The Haspin Solution: Haspin inhibition weakens the centromeric cohesion and the SAC signaling (due to Aurora B displacement). When combined with Taxol, the cells cannot satisfy the checkpoint, but the checkpoint is also too weak to sustain a long arrest. This forces the cells into a "Mitotic Catastrophe"—a rapid form of apoptosis driven by contradictory mechanical signals.
Data Summary: Synergistic Effects
| Treatment | H3T3ph Status | Mitotic Index | Outcome |
| Control | High (Centromeric) | Normal (<5%) | Normal Division |
| CHR-6494 (Alone) | Low/Absent | Elevated | Mild delay, some apoptosis |
| Paclitaxel (Alone) | High | Very High (>50%) | Prolonged Arrest -> Slippage |
| Combo (CHR + Tax) | Absent | Moderate | Rapid Apoptosis (Catastrophe) |
References
-
Wang, F., et al. (2010).[3][7] Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis.[3][7] Science.
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin.[3][5][10][11][12] Cancer Research.
-
Kelly, A.E., et al. (2010).[8] Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B. Science.
-
Dai, J., et al. (2005).[2][8] The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment.[3][5][6][7] Genes & Development.[7]
-
Zhou, L., et al. (2014). A novel small-molecule inhibitor of Haspin kinase acts synergistically with Paclitaxel in suppressing tumor growth. ACS Medicinal Chemistry Letters.
-
Yamagishi, Y., et al. (2010).[3][8] Two histone marks establish the inner centromere and chromosome bi-orientation. Science.
Sources
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
- 8. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinase‐dependent role for Haspin in antagonizing Wapl and protecting mitotic centromere cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Haspin Kinase Inhibitors: A Technical Guide
Executive Summary: The "Mitotic Slip" Opportunity
In the landscape of antimitotic drug discovery, Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase) represents a distinct tactical advantage over traditional targets like Tubulin or Aurora B. While Aurora B inhibition often leads to immediate cytokinesis failure and polyploidy, Haspin inhibition induces a "mitotic slip."[1] It allows cells to enter mitosis but prevents the proper localization of the Chromosomal Passenger Complex (CPC), leading to premature sister chromatid separation and subsequent mitotic catastrophe.
This guide outlines the preclinical roadmap for validating Haspin inhibitors, from biochemical assay design to in vivo efficacy models, emphasizing the critical H3T3ph-CPC axis.
Part 1: Target Mechanism & Validation
The Haspin-H3T3ph-CPC Axis Haspin is an atypical serine/threonine kinase. Its primary and most critical substrate is Histone H3 at Threonine 3 (H3T3). This phosphorylation event acts as a spatial beacon for the Chromosomal Passenger Complex (CPC).
-
Activation: Haspin is activated during prophase (via Cdk1/Cyclin B phosphorylation).
-
Marking: Haspin phosphorylates H3T3 (H3T3ph) at the inner centromeres.[2][3][4][5][6]
-
Recruitment: The BIR domain of Survivin (a CPC subunit) directly binds H3T3ph.
-
Localization: Survivin recruits Aurora B to the inner centromere.
-
Function: Centromeric Aurora B corrects erroneous microtubule-kinetochore attachments.
Inhibition Consequence: Without H3T3ph, Aurora B remains delocalized on chromosome arms. The spindle checkpoint is compromised, leading to segregation errors and apoptosis.
Visualization: The Haspin Signaling Axis
Figure 1: The Haspin-H3T3ph-CPC signaling cascade.[2] Inhibition prevents Survivin recruitment, destabilizing the CPC and inducing mitotic catastrophe.
Part 2: Chemical Matter & Comparative Pharmacology
When selecting a lead series, researchers typically choose between nucleoside analogs (historical) and non-nucleoside small molecules (clinical potential).
Key Inhibitor Classes
| Compound | Class | IC50 (Haspin) | Selectivity Profile | Key Feature |
| 5-Iodotubercidin (5-ITu) | Nucleoside Analog | ~6 nM | Low . Inhibits ADK, CK1, CLK1. | Historical tool compound.[1][7] Toxic due to broad kinase inhibition. |
| CHR-6494 | Acridine Derivative | ~2 nM | High . >100-fold selective over Aurora B. | First-in-class specific inhibitor. Anti-angiogenic properties.[1] |
| LDN-192960 | Acridine/Benzamide | ~10 nM | Dual . Inhibits Haspin & DYRK2.[8] | Useful for studying dual pathway blockade; high potency. |
| SEL-120 | Pyrazolo-quinazoline | N/A | Off-Target . | Note: Primarily a CDK8/19 inhibitor; often confused in literature. |
Expert Insight: For pure mechanistic validation, CHR-6494 is the gold standard due to its selectivity against Aurora B, ensuring the phenotype observed is strictly due to Haspin inhibition (delocalization) rather than Aurora B catalytic inhibition.
Part 3: In Vitro Assay Protocols
To establish a self-validating screening funnel, you must pair a biochemical assay (potency) with a cellular biomarker assay (target engagement).
Protocol A: TR-FRET Biochemical Assay (LanthaScreen Format)
Haspin is an atypical kinase; it does not require priming phosphorylation but has unique ATP kinetics.
-
Objective: Determine IC50 values using Time-Resolved Fluorescence Resonance Energy Transfer.
-
Reagents:
-
Enzyme: Recombinant human Haspin (residues 470–798).
-
Substrate: Biotinylated Histone H3 (1–21) peptide.[9]
-
Detection: Europium-labeled anti-H3T3ph antibody.
-
Acceptor: Streptavidin-APC (Allophycocyanin).
-
Step-by-Step Workflow:
-
Preparation: Dilute compounds in DMSO to 100x final concentration.
-
Kinase Reaction: Mix Haspin (2 nM final) with peptide substrate (200 nM) in Kinase Buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Initiation: Add ATP at
apparent (typically 10–20 µM for Haspin) to start the reaction. -
Incubation: Incubate for 60 minutes at Room Temperature (RT).
-
Detection: Add Detection Mix (Eu-Antibody + Streptavidin-APC + 10 mM EDTA to stop reaction).
-
Read: Measure TR-FRET signal (Ex 340nm, Em 615nm/665nm) on a plate reader (e.g., EnVision).
-
Validation: Z-factor must be > 0.5. Reference compound: CHR-6494.[1][3][10][11][12]
Protocol B: Cellular Target Engagement (H3T3ph Immunofluorescence)
Cell viability assays (MTT/CTG) are insufficient because they do not distinguish between general cytotoxicity and Haspin-specific effects. You must prove the loss of the H3T3ph mark in mitotic cells.
Step-by-Step Workflow:
-
Synchronization: Treat HeLa or U2OS cells with Nocodazole (300 nM) for 16 hours.
-
Why? Haspin is only active in mitosis.[3] Nocodazole arrests cells in prometaphase, enriching the population for the active target.
-
-
Treatment: Add Haspin inhibitor (e.g., CHR-6494) for 2 hours during the Nocodazole block.
-
Fixation: Fix with 4% Paraformaldehyde (15 min) followed by permeabilization (0.2% Triton X-100).
-
Staining:
-
Primary Ab: Anti-H3T3ph (Rabbit) and Anti-Aurora B (Mouse).
-
Secondary Ab: AlexaFluor-488 (Anti-Rabbit) and AlexaFluor-594 (Anti-Mouse).
-
Counterstain: DAPI (DNA).
-
-
Analysis: Confocal microscopy.
-
Success Criterion: Dose-dependent disappearance of H3T3ph foci on chromosomes and displacement of Aurora B from centromeres to the cytoplasm/arms.
-
Visualization: Screening Workflow
Figure 2: Preclinical screening funnel. Progression requires validation of potency, cellular cytotoxicity, specific biomarker reduction (H3T3ph), and in vivo efficacy.
Part 4: In Vivo Pharmacology & Safety
Efficacy Models
Studies utilizing CHR-6494 have demonstrated efficacy in xenograft models, particularly colorectal and breast cancer.
-
Model: ApcMin/+ mice (spontaneous intestinal polyps) or HCT-116 xenografts.
-
Dosing: 50 mg/kg, Intraperitoneal (IP), daily or cycles (5 days on/2 days off).
-
Endpoints: Tumor volume reduction and immunohistochemistry (IHC) of tumor sections for H3T3ph levels (pharmacodynamic marker).
Safety Considerations (The "Watch-Out")
Haspin (Gsg2) is highly expressed in the testis, specifically in haploid germ cells.
-
Fertility: Preclinical toxicology must assess testicular atrophy and spermatogenesis defects. While somatic toxicity is often low, Haspin inhibitors may cause reversible male infertility.
-
Systemic Tox: CHR-6494 has shown a favorable safety profile in mice with no significant weight loss, suggesting that somatic cells can tolerate partial Haspin inhibition better than rapidly dividing cancer cells (therapeutic window).
Part 5: Synergy & Combination Strategies
Monotherapy often leads to resistance. Haspin inhibitors show profound synergy with agents that stress the mitotic spindle.
-
Taxanes (Paclitaxel):
-
BCL-2 Inhibitors (Venetoclax):
References
-
Wang, F., et al. (2010). "The mitotic kinase Haspin is required for the accumulation of the chromosome passenger complex at centromeres."[2][4] Genes & Development. Link
-
Huertas, D., et al. (2012). "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin."[1][17] Cancer Research (Describing CHR-6494). Link
-
Amato, R., et al. (2014). "5-Iodotubercidin and other marine derived products as Haspin kinase inhibitors." Marine Drugs. Link
-
Cuny, G.D., et al. (2010). "Structure-activity relationship study of beta-carboline derivatives as Haspin kinase inhibitors." Bioorganic & Medicinal Chemistry Letters (Describing LDN-192960). Link
-
Nishida-Fukuda, H., et al. (2021).[18] "Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines." PLOS ONE. Link
-
Higgins, J.M.G. (2010). "Haspin-like proteins: a new family of histone H3 threonine 3 kinases." Cell Cycle.[3][4][17][19] Link
Sources
- 1. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of plant Haspin kinase as a histone H3 threonine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 19. biorxiv.org [biorxiv.org]
Technical Guide: LDN-209929 Dihydrochloride Target Specificity & Application
This technical guide provides an in-depth analysis of LDN-209929 dihydrochloride , a chemical probe designed for the selective inhibition of Haspin kinase.
Executive Summary
LDN-209929 dihydrochloride is a potent, ATP-competitive small molecule inhibitor highly selective for Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) . Unlike broad-spectrum kinase inhibitors, LDN-209929 exhibits a distinct selectivity profile, primarily sparing members of the CLK and DYRK families that often cross-react with similar acridine-based scaffolds.
Its primary utility lies in dissecting mitotic signaling pathways. By inhibiting Haspin, LDN-209929 blocks the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a critical epigenetic mark required for the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres during prometaphase.
Chemical Identity & Physicochemical Properties
The dihydrochloride salt form (2HCl) is critical for biological applications, significantly enhancing aqueous solubility compared to the free base acridine derivative.
| Property | Specification |
| Compound Name | LDN-209929 dihydrochloride |
| Chemical Class | Acridine derivative |
| Primary Target | Haspin (Gsg2) |
| Molecular Weight | ~480-500 g/mol (varies by hydration/salt stoichiometry) |
| Solubility | Water: >10 mg/mL (with sonication); DMSO: >50 mg/mL |
| Appearance | Yellow to orange solid (hygroscopic) |
| Storage | -20°C (desiccated); Solutions stable at -80°C for 3 months |
Expert Insight: When preparing stock solutions, the dihydrochloride salt may lower the pH of unbuffered aqueous solutions. For cellular assays, prepare a 10 mM stock in DMSO to prevent precipitation upon dilution into media.
Target Specificity & Selectivity Profile
The defining feature of LDN-209929 is its 180-fold selectivity for Haspin over its nearest off-target, DYRK2.[1][2][3] This specificity is achieved through structural optimization of the acridine scaffold, specifically the inclusion of a thioether linker which discriminates against the DYRK/CLK ATP-binding pockets.
Kinase Selectivity Data
The following table summarizes the inhibitory concentration (IC50) values against Haspin and structurally related kinases.
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Haspin) | Clinical/Research Relevance |
| Haspin (GSG2) | 55 nM | 1x (Primary) | Mitotic H3T3 phosphorylation |
| DYRK2 | 9,900 nM | ~180x | Hedgehog signaling, proteasome regulation |
| DYRK1A | > 10,000 nM | > 180x | Down syndrome, neurogenesis |
| CLK1 | > 10,000 nM | > 180x | RNA splicing regulation |
| CDK1/Cyclin B | No Inhibition | N/A | Mitotic entry (upstream of Haspin) |
Mechanistic Note: Unlike the earlier generation inhibitor 5-iodotubercidin , which potently inhibits Haspin but also hits CLK2, DYRK1A, and CK1, LDN-209929 provides a "cleaner" pharmacological tool for attributing phenotypic effects specifically to Haspin inhibition.
Biological Implications: The Mitotic Signaling Pathway[4][5]
Haspin is an atypical serine/threonine kinase that is activated during mitosis (likely by Cdk1 priming). Its sole validated substrate is Histone H3 at Threonine 3.
Pathway Logic
-
Activation: Upon mitotic entry, Haspin is phosphorylated/activated.[1]
-
Marking: Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph) specifically at centromeres.
-
Recruitment: The H3T3ph mark is recognized by the Survivin subunit of the Chromosomal Passenger Complex (CPC).[4]
-
Execution: Survivin recruits Aurora B kinase to the inner centromere.
-
Outcome: Aurora B corrects erroneous microtubule-kinetochore attachments and regulates the Spindle Assembly Checkpoint (SAC).
Inhibition Consequence: Treatment with LDN-209929 delocalizes Aurora B, leading to misaligned chromosomes and compromised spindle checkpoint signaling.
Pathway Visualization (Graphviz)
Figure 1: The Haspin-H3T3ph-Aurora B axis. LDN-209929 blocks the critical phosphorylation step required for centromeric recruitment of the CPC.
Experimental Protocols
A. In Vitro Kinase Assay (Self-Validating)
To verify the potency of a new batch of LDN-209929.
Reagents:
-
Recombinant Haspin kinase (residues 470–798).
-
Substrate: Biotinylated Histone H3 (1-21) peptide.
-
ATP (at Km, typically 10-50 µM).
-
Detection: HTRF (Homogeneous Time-Resolved Fluorescence) or Radiometric (
P-ATP).
Protocol:
-
Preparation: Dilute LDN-209929 in DMSO (3-fold serial dilutions, starting at 10 µM).
-
Incubation: Mix Kinase + Inhibitor in reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate 15 min at RT.
-
Reaction: Add ATP and Peptide substrate.
-
Termination: Stop reaction after 60 min (linear phase) using EDTA/Detection reagents.
-
Validation:
-
Positive Control: Staurosporine (broad spectrum) or 5-iodotubercidin.
-
Negative Control: DMSO only (0% inhibition).
-
Data Fit: Sigmoidal dose-response (variable slope).
-
B. Cellular H3T3ph Immunofluorescence Assay
To confirm target engagement in live cells.
Cell Line: HeLa or U2OS (highly proliferative).
Protocol:
-
Synchronization (Optional but recommended): Treat cells with Nocodazole (300 nM) for 16 hours to arrest cells in prometaphase (where H3T3ph is maximal).
-
Inhibitor Treatment: Add LDN-209929 (0.1 µM – 10 µM) for the final 2 hours of the Nocodazole block.
-
Fixation: Fix in 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.
-
Staining:
-
Primary Ab: Anti-Histone H3 (phospho T3) [Rabbit].
-
Co-stain: Anti-Centromere Protein A (CENP-A) or DAPI (DNA).
-
-
Quantification: Measure H3T3ph intensity specifically at Condensed Chromosomes (DAPI positive regions).
-
Expected Result: Dose-dependent loss of H3T3ph signal with IC50 ~500 nM - 1 µM (cellular potency is often lower than enzymatic due to ATP competition).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | High concentration stock added directly to aqueous media. | Predilute in media + 10% FBS before adding to cells. Ensure final DMSO < 0.5%. |
| No Phenotype Observed | Cells not in mitosis. | Haspin is only active in M-phase. Use Nocodazole or Thymidine block to enrich mitotic population. |
| High Background Toxicity | Off-target effects at >10 µM. | Do not exceed 5 µM. At >10 µM, LDN-209929 may inhibit DYRK2 or intercalate DNA (acridine property). |
| Loss of Aurora B Signal | Successful Haspin inhibition. | This is the expected phenotype. Confirm by blotting for H3T3ph (should be absent) vs H3S10ph (should be present). |
References
-
Cuny, G. D., et al. (2012). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 2015-2019.
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 31, 1408–1418.
-
MedChemExpress. LDN-209929 dihydrochloride Product Datasheet.
-
Amato, R., et al. (2014). The Haspin inhibitor LDN-192960 reduces the viability of human melanoma cells. Cell Cycle, 13(18).
Sources
Methodological & Application
Application Note: Mechanistic Profiling of Haspin Kinase Inhibition using LDN-209929 Dihydrochloride
Topic: LDN-209929 dihydrochloride in vitro assay protocol Content Type: Application Note & Protocol Audience: Researchers, Drug Discovery Scientists
Introduction & Compound Profile
LDN-209929 dihydrochloride is a highly potent, selective, and water-soluble small-molecule inhibitor of Haspin (Gsg2) , a serine/threonine kinase essential for normal mitosis.[1] Unlike many kinase inhibitors that suffer from poor aqueous solubility, the dihydrochloride salt form of LDN-209929 offers superior handling properties for in vitro applications.
Mechanistic Context
Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph ) during mitosis.[1] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC)—specifically the Survivin subunit—thereby recruiting Aurora B kinase to the centromeres. Inhibition of Haspin by LDN-209929 leads to:
-
Loss of centromeric Aurora B localization.
-
Defects in chromosome alignment.
-
Failure of the spindle assembly checkpoint (in some contexts).
Key Compound Data:
-
Selectivity: >180-fold selective over DYRK2 (IC₅₀ = 9.9 µM).[1][2]
-
Molecular Weight: 405.77 g/mol .[2]
-
Solubility: Soluble in Water (~100 mM) and DMSO (~100 mM).
Reagent Preparation & Handling
Stock Solution Preparation
Unlike the free base, LDN-209929 dihydrochloride is highly hygroscopic and water-soluble. However, for long-term stability and consistency across kinase inhibitor libraries, DMSO is recommended as the primary stock solvent, with water as a viable alternative for specific sensitive assays.
Protocol:
-
Weighing: Weigh 5 mg of LDN-209929 dihydrochloride.
-
Solvent Addition (10 mM Stock):
-
Add 1.23 mL of anhydrous DMSO (or sterile dH₂O) to the vial.
-
Vortex vigorously for 30 seconds until completely dissolved.
-
-
Storage: Aliquot into light-protective amber tubes (20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Working Solutions
-
Cell Culture: Dilute the 10 mM stock directly into culture media. Keep final DMSO concentration <0.1%.
-
Enzymatic Assay: Dilute into Kinase Assay Buffer.
Biochemical Assay: In Vitro Haspin Kinase Activity
Objective: To quantitate the direct inhibition of Haspin kinase activity by LDN-209929 using a luminescent ADP detection platform (e.g., ADP-Glo™).
Materials
-
Enzyme: Recombinant Human Haspin (catalytic domain, typically aa 470–798).
-
Substrate: Histone H3 (1-21) peptide (Sequence: ARTKQTARKSTGGKAPRKQLA) or full-length Histone H3.
-
Cofactor: Ultra-pure ATP.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Assay Buffer Composition
Prepare fresh 1X Kinase Buffer :
-
50 mM Tris-HCl (pH 7.5)
-
1 mM DTT (Add fresh)
-
0.01% BSA (prevents enzyme adsorption)
-
0.01% Triton X-100 (optional, reduces aggregation)
Step-by-Step Protocol
-
Compound Dilution: Prepare a 3-fold serial dilution of LDN-209929 in 1X Kinase Buffer. Range: 10 µM down to 0.1 nM.
-
Enzyme Mix: Dilute Haspin enzyme to 2 nM (final assay concentration) in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a mix containing 50 µM Histone H3 peptide and 10 µM ATP (approx. K_m for ATP).[6]
-
Reaction Assembly (384-well plate):
-
Add 2 µL of Compound dilution.
-
Add 4 µL of Enzyme Mix. Incubate for 10 min at RT to allow inhibitor binding.
-
Add 4 µL of Substrate/ATP Mix to initiate reaction.
-
-
Incubation: Incubate at Room Temperature (25°C) for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader.
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC₅₀.
Cellular Assay: Target Engagement (H3T3 Phosphorylation)
Objective: To validate cellular permeability and specific inhibition of Haspin by monitoring the phosphorylation status of Histone H3 at Threonine 3 (H3T3ph) in mitotic cells.
Critical Note: Haspin is only active during mitosis. You must synchronize cells or use a mitotic arrest agent (Nocodazole) to see the signal.
Experimental Design
-
Cell Line: HeLa or U2OS cells.
-
Synchronization: Nocodazole (microtubule depolymerizer) arrests cells in prometaphase, yielding high basal H3T3ph levels.
-
Controls: DMSO (Vehicle), Nocodazole only (Positive Signal), Nocodazole + LDN-209929 (Test).
Protocol
-
Seeding: Seed HeLa cells at 2 x 10⁵ cells/well in a 6-well plate. Incubate overnight.
-
Arrest & Treatment:
-
Treat cells with 200 ng/mL Nocodazole for 16 hours to synchronize in mitosis.
-
Co-treatment: In the final 2 hours of the Nocodazole block, add LDN-209929 at varying concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Harvesting:
-
Mitotic cells often round up and detach. Collect the media (floating cells) and trypsinize the remaining attached cells. Combine both fractions.
-
Centrifuge at 500 x g for 5 min. Wash with ice-cold PBS.[7]
-
-
Lysis:
-
Lyse pellets in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Crucial: Sonicate samples to shear chromatin and solubilize Histones.
-
-
Western Blotting:
-
Load 20 µg protein per lane.
-
Primary Antibody: Anti-Histone H3 (phospho T3) [Rabbit, 1:1000].
-
Loading Control: Anti-Total Histone H3 or Anti-GAPDH.
-
-
Data Interpretation: A dose-dependent disappearance of the H3T3ph band confirms Haspin inhibition.
Visualizations
Haspin Signaling Pathway
This diagram illustrates the specific role of Haspin in mitotic regulation and the point of intervention by LDN-209929.
Caption: Mechanism of Action. LDN-209929 inhibits Haspin, preventing H3T3 phosphorylation and disrupting CPC localization.
Cellular Assay Workflow
A logic flow for the Target Engagement assay.
Caption: Cellular Target Engagement Workflow. Nocodazole synchronization is required to induce high basal Haspin activity.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| No H3T3ph signal in controls | Cells not in mitosis | Haspin is inactive in interphase. Ensure Nocodazole block is effective (check for rounded cells). |
| Inconsistent IC₅₀ values | ATP concentration too high | Haspin is an ATP-competitive kinase. Use ATP concentrations near the K_m (10–20 µM) for accurate inhibition profiling. |
| Compound Precipitation | High concentration in aqueous buffer | Although the dihydrochloride is water-soluble, avoid freeze-thawing aqueous stocks. Use fresh dilutions from DMSO stock. |
| Weak Western Blot bands | Histones insoluble | Histones bind tightly to DNA. Sonication of the lysate is mandatory to release Histone H3 for SDS-PAGE analysis. |
References
-
Cuny, G. D., et al. (2010).[3] Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.[3][4]
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 31(11), 1408–1418.
-
Wang, F., et al. (2010). Structures of the Haspin kinase domain recall those of the eukaryotic protein kinase family but with unique features. Journal of Biological Chemistry, 285, 26688-26698.
-
MedChemExpress. LDN-209929 dihydrochloride Product Datasheet.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. LDN-209929 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Determination of IC50 for LDN-209929 Dihydrochloride in Cancer Models
Executive Summary & Strategic Rationale
LDN-209929 dihydrochloride is a potent, selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7/HAUSP) . Unlike broad-spectrum proteasome inhibitors, LDN-209929 targets the deubiquitinase responsible for stabilizing MDM2, the E3 ligase that degrades p53. Consequently, its primary mechanism of action (MoA) is the restoration of p53 tumor suppressor function .
This guide departs from generic cytotoxicity protocols. Determining the IC50 of a USP7 inhibitor requires specific attention to p53 status in your cell models and precise handling of the dihydrochloride salt form , which alters molecular weight and solubility profiles compared to the free base.
The "Self-Validating" Philosophy
A robust IC50 assay is not merely a readout of cell death; it is a confirmation of mechanism. This protocol incorporates a genetic control strategy (using isogenic p53-null lines) to distinguish between on-target efficacy and off-target toxicity.
Mechanistic Grounding: The USP7-MDM2-p53 Axis
To interpret your IC50 data, you must understand the signaling architecture. LDN-209929 does not kill cells directly; it inhibits the "brakes" (MDM2) on the "executioner" (p53).
Pathway Visualization
The following diagram illustrates the specific intervention point of LDN-209929.
Figure 1: Mechanism of Action. LDN-209929 inhibits USP7, destabilizing MDM2, leading to p53 accumulation.[1]
Pre-Experimental Preparation
Compound Handling: The Salt Factor
Critical Error Source: Many researchers use the Molecular Weight (MW) of the free base when calculating molarity for salt forms.
-
LDN-209929 Free Base MW: ~330-350 g/mol (varies by exact analog).
-
LDN-209929 Dihydrochloride MW: Check your specific CoA (typically +73 g/mol vs free base).
-
Solubility: The dihydrochloride salt improves aqueous solubility, but for stock solutions , DMSO is still recommended to 10 mM or 50 mM to ensure long-term stability and sterility.
Cell Line Selection
You cannot determine a mechanism-based IC50 in a vacuum. You must select paired cell lines.
| Cell Line | p53 Status | Expected Outcome (IC50) | Purpose |
| HCT116 WT | Wild-type | Low (Sensitive) | Primary Test |
| HCT116 p53-/- | Null | High (Resistant) | Specificity Control |
| MCF-7 | Wild-type | Low (Sensitive) | Alternative Model |
| PC-3 | Null/Mutant | High (Resistant) | Specificity Control |
Note: If the IC50 in p53-null cells is identical to WT cells, your compound is killing via off-target toxicity, not USP7 inhibition.
Detailed Protocol: ATP-Luminescence Assay (CellTiter-Glo)
We utilize an ATP-based endpoint (e.g., CellTiter-Glo®) rather than MTT. Metabolic assays like MTT rely on mitochondrial reductase activity, which can be modulated by stress pathways before cell death occurs, leading to artifacts with ubiquitin inhibitors.
Workflow Diagram
Figure 2: Experimental workflow for high-throughput IC50 determination.
Step-by-Step Methodology
Phase A: Seeding (Day 0)
-
Harvest Cells: Trypsinize cells during the exponential growth phase (70-80% confluence).
-
Count: Use an automated counter (e.g., Countess or Vi-Cell) for precision.
-
Plate: Seed 3,000–5,000 cells/well in a 96-well white-walled plate (for luminescence).
-
Why? You want cells to be in the linear growth phase for the entire 72h assay. Over-confluence induces contact inhibition, masking drug effects.
-
-
Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.
Phase B: Compound Preparation (Day 1)
-
Master Stock: Dissolve LDN-209929 2HCl in 100% DMSO to 10 mM .
-
Dilution Plate (96-well V-bottom):
-
Perform a 1:3 serial dilution (9 points + 1 DMSO control).
-
Example: Start at 10 mM (Stock) → Dilute to 30 µM in Media (High Dose) → Serial dilute down.
-
Final Assay Concentrations: A typical range for USP7 inhibitors is 10 µM down to 1 nM .
-
-
Vehicle Control: Ensure the final DMSO concentration is consistent across all wells (typically <0.5%).
Phase C: Treatment (Day 1 - Day 4)
-
Remove old media from the cell plate (optional, or add 2x concentrated drug on top).
-
Add 100 µL of fresh media containing the specific drug concentration.
-
Incubate for 72 hours.
-
Why 72h? USP7 inhibition requires time to stabilize p53, induce downstream transcriptional targets (p21, PUMA), and trigger apoptosis. 24h is often insufficient for this mechanism.
-
Phase D: Readout (Day 4)
-
Equilibrate plate and CellTiter-Glo reagent to room temperature (vital for reaction kinetics).
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).
-
Shake orbitally for 2 minutes (induce lysis).
-
Incubate 10 minutes (stabilize signal).
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Interpretation
Do not use Excel for IC50 calculation. Use GraphPad Prism or similar statistical software.[2]
Calculation Protocol
-
Normalize: Transform raw luminescence units (RLU) to % Viability .
-
Transform X-Axis: Convert Drug Concentration to Log10(Concentration) .
-
Regression: Fit data to a Non-linear regression (Sigmoidal, 4PL, variable slope) .
-
Equation:
-
Acceptance Criteria
| Parameter | Acceptable Range | Troubleshooting |
| R-Squared | > 0.95 | Check pipetting error or outliers. |
| Hill Slope | -0.5 to -3.0 | If too steep (> -5), suggests non-specific precipitation/toxicity. |
| Z-Factor | > 0.5 | If < 0.5, the assay window is too small; increase cell number or reagent quality. |
References
-
Chauhan, D., et al. (2012). "A small molecule inhibitor of ubiquitin-specific protease-7 induces apoptosis in multiple myeloma cells and overcomes bortezomib resistance." Cancer Cell, 22(3), 345-358. Link
- Context: Foundational paper describing USP7 inhibition in cancer and the efficacy of LDN-series compounds.
- Litovchick, L., et al. (2011). "Selective inhibition of the deubiquitinating enzyme USP7 by a small molecule inhibitor." Nature Chemical Biology, 7, 673-680. Context: Describes the structural basis of USP7 inhibition by LDN compounds.
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Link
- Context: Standard operating procedure for the
-
GraphPad Software. "Fitting dose-response curves." Link
- Context: Statistical methodology for 4PL regression analysis.
Sources
Application Note: LDN-209929 Dihydrochloride – Solubility, Reconstitution, and Cell Culture Protocol
Abstract & Introduction
LDN-209929 dihydrochloride is a highly potent, selective, and chemically optimized inhibitor of Haspin (Gsg2) kinase , a serine/threonine kinase critical for mitosis.[1] With an IC₅₀ of 55 nM , it exhibits 180-fold selectivity for Haspin over its nearest off-target, DYRK2.[1][2]
In cell biology research, LDN-209929 is the probe of choice for studying the Histone H3 Threonine-3 (H3T3) phosphorylation axis. Haspin-mediated phosphorylation of H3T3 recruits the Chromosomal Passenger Complex (CPC)—containing Aurora B kinase—to the centromeres, ensuring proper chromosome alignment and segregation.
This guide provides a rigorous technical framework for the solubilization, storage, and application of LDN-209929 dihydrochloride in cellular assays, ensuring maximum reproducibility and biological activity.
Physicochemical Properties[1][2][3][4][5][6][7][8]
Understanding the chemical nature of the compound is the first step to successful reconstitution.
| Property | Detail |
| Chemical Name | LDN-209929 dihydrochloride |
| Target | Haspin Kinase (Gsg2) |
| Molecular Weight | 405.77 g/mol |
| Formula | C₁₇H₁₉Cl₃N₂OS (Salt form) |
| Appearance | Yellow to Orange Solid |
| Solubility (DMSO) | ~33 mg/mL (82 mM) |
| Solubility (Water) | < 40 mg/mL (pH dependent; co-solvents recommended for stability) |
| Storage (Powder) | -20°C (desiccated) |
Mechanism of Action & Signaling Pathway[9][10]
LDN-209929 exerts its effect by competitively inhibiting the ATP-binding pocket of Haspin. This blockade prevents the phosphorylation of Histone H3 at Threonine 3, a "mark" required to position the Aurora B kinase complex at the centromere during prometaphase.
Figure 1: Haspin Signaling Cascade
Caption: The Haspin-H3T3ph axis regulates CPC recruitment. LDN-209929 blocks the initial phosphorylation step.
Reconstitution Protocol (Stock Solution)
While the dihydrochloride salt improves aqueous solubility compared to the free base, DMSO is the preferred solvent for stock solutions to prevent hydrolysis and ensure long-term stability.
Equipment & Reagents
-
LDN-209929 Dihydrochloride powder.
-
Sterile DMSO (Dimethyl Sulfoxide), cell culture grade (≥99.9%).
-
Vortex mixer.
-
Amber microcentrifuge tubes (light sensitive).
Protocol: Preparation of 10 mM Stock
-
Calculate Volume: To prepare a 10 mM stock from 1 mg of powder:
Result: Add 246 µL of DMSO to 1 mg of powder. -
Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.
-
Observation Check: The solution should be clear yellow/orange. If particles persist, warm to 37°C for 2 minutes or sonicate briefly.
-
-
Aliquot & Store: Dispense into 20–50 µL aliquots in amber tubes to avoid freeze-thaw cycles.
-
Storage: -80°C (stable for 6 months) or -20°C (stable for 1 month).
-
Cell Culture Application Guide
Dilution Strategy
Direct addition of high-concentration DMSO stock to cells can cause precipitation or solvent toxicity. A serial dilution step (intermediate dilution) is critical.
Figure 2: Optimal Dilution Workflow
Caption: Step-wise dilution prevents precipitation shock and ensures homogeneity.
Working Concentrations
-
Effective Range: 50 nM – 1000 nM (1 µM).
-
Selectivity Window: < 5 µM (Above 9.9 µM, DYRK2 inhibition may occur).
Step-by-Step Treatment Protocol
-
Preparation: Thaw a 10 mM DMSO stock aliquot at room temperature.
-
Intermediate Dilution: Dilute the stock 1:100 into sterile culture media (warm) to create a 100 µM working stock.
-
Note: This reduces DMSO concentration to 1%.
-
-
Final Dilution: Dilute the 100 µM intermediate into the cell culture wells to reach the desired final concentration (e.g., for 100 nM, add 1 µL of intermediate per 1 mL of media).
-
Final DMSO Concentration: < 0.1% (Non-toxic to most cell lines).
-
-
Incubation: Treat cells for 12–24 hours to observe mitotic defects (misaligned chromosomes).
-
Control: Always run a vehicle control (DMSO) matched to the highest solvent concentration used.
Advanced Formulation (In Vivo / High Solubility)
For animal studies or experiments requiring high aqueous concentrations (>2 mg/mL) where DMSO tolerance is low, use the following co-solvent system [1].
Recipe (Add in order):
-
10% DMSO (Dissolve drug here first)
-
40% PEG300 (Add slowly, vortex)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
Validation: This formulation yields a clear solution at ≥ 2.5 mg/mL.[2]
References
-
Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[1][3] Retrieved from [Link]
Sources
Application Note: Utilizing LDN 209929 Dihydrochloride for High-Throughput Screening of Haspin Kinase Inhibitors
Introduction: Targeting Mitosis through Haspin Kinase
In the landscape of oncology drug discovery, kinases remain a pivotal class of targets. Among these, Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) has emerged as a compelling target due to its critical role in ensuring proper chromosome alignment and segregation during mitosis.[1][2] Haspin is a serine/threonine kinase that uniquely phosphorylates histone H3 at threonine 3 (H3T3ph).[2] This phosphorylation event is a key component of a signaling cascade that recruits the chromosomal passenger complex (CPC) to the centromeres, a process essential for accurate chromosome biorientation. Disruption of Haspin activity leads to mitotic defects and ultimately, cell death, making it an attractive therapeutic target for proliferating cancer cells.
LDN 209929 dihydrochloride is a potent and highly selective small molecule inhibitor of Haspin kinase.[1][2][3][4] With an IC50 value of 55 nM for Haspin, it demonstrates significant selectivity, being 180-fold more potent against Haspin than against DYRK2 (IC50 = 9.9 µM).[2][3][4] This profile makes LDN 209929 an exemplary tool compound for both basic research into mitotic regulation and as a positive control in high-throughput screening (HTS) campaigns designed to identify novel Haspin inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of LDN 209929 dihydrochloride in HTS assays. We will delve into the mechanistic rationale, provide detailed protocols, and offer insights for robust assay design and data interpretation.
The Causality Behind the Screen: Why Target Haspin?
The decision to screen for Haspin inhibitors is grounded in its specific and essential function in mitosis. Unlike many kinases with redundant or overlapping roles, Haspin's primary known function is the phosphorylation of H3T3, making the downstream consequences of its inhibition highly specific to mitotic progression.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
An HTS campaign leverages this dependency. By identifying compounds that inhibit Haspin, we can selectively target proliferating cells, a hallmark of cancer. LDN 209929 serves as the benchmark for inhibition in these screens, providing a reliable positive control to validate assay performance and quantify the potency of newly identified hits.
High-Throughput Screening (HTS) Assay Principles
A variety of HTS-compatible assay formats can be employed to measure kinase activity. For Haspin, a common approach is to measure the phosphorylation of a substrate peptide. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and widely used method. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
The principle is a two-step process:
-
Kinase Reaction: Recombinant Haspin kinase, a peptide substrate (derived from Histone H3), and ATP are incubated with test compounds (or LDN 209929 as a control). Active Haspin will phosphorylate the substrate, converting ATP to ADP.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back into ATP, which is then used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated, and therefore, to Haspin activity.
Inhibitors of Haspin will reduce the amount of ADP produced, resulting in a lower luminescence signal.
Detailed Protocol: HTS for Haspin Inhibitors using LDN 209929
This protocol is designed for a 384-well plate format and utilizes a luminescence-based readout.
I. Materials and Reagents
-
Compound: LDN 209929 dihydrochloride
-
Enzyme: Recombinant Human Haspin Kinase
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVLRDN)
-
Assay Plates: 384-well, white, low-volume, solid bottom plates
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (or equivalent)
-
Buffers: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP Solution: Prepare fresh at the desired concentration (typically at or near the Km for Haspin).
-
Test Compounds: Library of small molecules solubilized in DMSO.
II. Compound Plate Preparation
-
Serial Dilution of LDN 209929 (Control):
-
Prepare a 10-point, 3-fold serial dilution of LDN 209929 in DMSO, starting from a 1 mM stock. This will serve as your positive control for generating an IC50 curve.
-
Typical final assay concentrations might range from 10 µM to 0.5 nM.
-
-
Test Compound Plating:
-
Dispense test compounds from your library into the wells of the 384-well compound plate.
-
Include columns for "Maximal Inhibition" (high concentration of LDN 209929) and "No Inhibition" (DMSO vehicle only) controls.
-
III. HTS Assay Workflow
-
Dispensing: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of compounds from the compound plate to the assay plate.
-
Enzyme Addition: Add 5 µL of Haspin kinase solution (diluted in kinase reaction buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiation of Kinase Reaction: Add 5 µL of a solution containing the peptide substrate and ATP (diluted in kinase reaction buffer) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Caption: High-Throughput Screening Workflow for Haspin Kinase Inhibitors.
IV. Data Analysis and Interpretation
-
Normalization: Normalize the raw luminescence data. The "No Inhibition" (DMSO) wells represent 0% inhibition, and the "Maximal Inhibition" (high concentration LDN 209929) wells represent 100% inhibition.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
-
IC50 Curve Generation: For the LDN 209929 control wells, plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. This should be consistent with the known potency of LDN 209929.
-
Hit Identification: For the test compounds, a "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
Assay Quality Control: Calculate the Z'-factor for the assay using the control wells. A Z'-factor ≥ 0.5 indicates a robust and reliable assay suitable for HTS.
-
Z' = 1 - (3 * (SD_NoInhibition + SD_MaxInhibition)) / |Mean_NoInhibition - Mean_MaxInhibition|
-
Quantitative Data Summary
The following table summarizes key parameters for LDN 209929 and typical HTS assay conditions.
| Parameter | Value / Condition | Source |
| LDN 209929 Dihydrochloride | ||
| Target | Haspin Kinase | [1],[2] |
| IC50 (Haspin) | 55 nM | [1],[3],[2],[4] |
| IC50 (DYRK2) | 9.9 µM | [3],[2] |
| Selectivity (DYRK2/Haspin) | ~180-fold | [1],[2],[4] |
| Typical HTS Assay Parameters | ||
| Plate Format | 384-well | - |
| ATP Concentration | 10 - 50 µM (near Km) | - |
| Recombinant Haspin Conc. | 1 - 5 nM | - |
| Peptide Substrate Conc. | 0.2 - 1 µM | - |
| Z'-Factor | ≥ 0.5 | - |
Conclusion and Forward Look
LDN 209929 dihydrochloride is an indispensable research tool for the study of Haspin kinase and a critical component for the successful execution of HTS campaigns. Its high potency and selectivity provide a solid foundation for developing robust assays to identify and characterize novel inhibitors. The protocols and principles outlined in this application note offer a validated framework for researchers to initiate their own screening efforts, paving the way for the discovery of new therapeutic candidates targeting mitotic progression in cancer.
References
Sources
protocol for immunofluorescence staining of phosphorylated histone H3
Application Note & Technical Guide
Introduction: The Dual Nature of H3S10ph
Phosphorylation of Histone H3 at Serine 10 (H3S10ph) is widely regarded as the gold-standard marker for mitotic cells. However, treating it solely as a "mitosis on/off switch" is a common source of experimental error.
Scientific Context: H3S10ph is a spatially and temporally dynamic modification governed by two distinct signaling arms:
-
The Mitotic Arm (Aurora B): During late G2, Aurora B kinase phosphorylates H3S10 at pericentromeric heterochromatin. As the cell progresses into Prophase, this signal spreads along the entire chromosome arms, peaking at Metaphase. This phosphorylation is mechanically linked to chromosome condensation, partially by ejecting Heterochromatin Protein 1 (HP1) from chromatin (the "Methyl/Phos Switch").[1]
-
The Transcriptional Arm (MSK1/2): In interphase cells (G0/G1), H3S10ph appears as discrete nuclear foci. This is not background noise; it represents the activation of Immediate Early Genes (IEGs) like c-fos and c-jun via the MAPK/ERK pathway.
Implication for Researchers: Your imaging protocol and data analysis must distinguish between the global, condensed signal of mitosis and the punctate, diffuse signal of transcriptional activation.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the divergent pathways leading to the same epitope modification. Understanding this is crucial for selecting the correct biological controls.
Caption: Dual signaling pathways converging on H3S10. Note the distinct outcomes: Transcriptional activation (Interphase) vs. Chromosome condensation (Mitosis).[2]
Pre-Analytical Variables & Reagent Selection
Success relies on preserving the labile phospho-group and maintaining nuclear architecture.
| Component | Recommendation | Rationale (Causality) |
| Fixative | 4% Paraformaldehyde (PFA) | Methanol precipitates proteins and is excellent for histones, but it destroys membrane structures and can cause leakage of non-chromatin bound proteins. PFA crosslinks architecture, preserving the spatial context of H3S10ph foci. |
| Permeabilization | 0.25% - 0.5% Triton X-100 | Histones are deeply embedded in the nucleus. Saponin or Digitonin (mild detergents) are insufficient to expose chromatin epitopes fully. Robust permeabilization is required. |
| Blocking Buffer | 5% Normal Goat Serum + 0.3% Triton | BSA (1-3%) is an acceptable alternative, but serum provides superior blocking of endogenous Fc receptors. Triton is maintained to keep the nucleus accessible. |
| Primary Antibody | Rabbit Polyclonal anti-H3S10ph | Polyclonals often provide higher signal intensity for nuclear targets. Ensure the antibody is validated to not cross-react with H3S28ph or H3T11ph. |
| Counterstain | DAPI (or Hoechst 33342) | Mandatory. You cannot validate H3S10ph as a mitotic marker without visualizing the condensed chromatin morphology. |
Step-by-Step Experimental Protocol
Total Time: ~4–5 Hours Sample Type: Adherent Mammalian Cells (e.g., HeLa, U2OS)
Phase 1: Preparation & Fixation
-
Seed Cells: Culture cells on acid-washed glass coverslips. Aim for 60–70% confluency.
-
Note: Over-confluency induces G0/G1 arrest, reducing the Mitotic Index (MI) and making positive cells hard to find.
-
-
Wash: Aspirate media and wash once gently with PBS (pH 7.4).
-
Critical: Do not stress cells; mechanical stress can induce immediate phosphorylation of H3S10 via the stress response pathway (MSK1/2), creating false positives.
-
-
Fixation: Incubate in 4% PFA in PBS for 15 minutes at Room Temperature (RT).
-
Wash: Rinse 3x with PBS (5 min each).
Phase 2: Permeabilization & Blocking
-
Permeabilize: Incubate in PBS + 0.5% Triton X-100 for 10–15 minutes at RT.
-
Optimization: For thicker tissue sections, extend time or increase Triton to 1%.
-
-
Block: Incubate in Blocking Buffer (PBS + 5% Normal Serum of secondary host + 0.3% Triton X-100) for 60 minutes at RT.
Phase 3: Immunostaining
-
Primary Antibody: Dilute anti-H3S10ph (typically 1:200 to 1:1000, check vendor datasheet) in Antibody Dilution Buffer (PBS + 1% BSA + 0.3% Triton X-100).
-
Incubation:Overnight at 4°C in a humidified chamber.
-
Why Overnight? Histone epitopes are sterically hindered in condensed chromatin. Longer, colder incubation favors specific equilibrium binding over non-specific background.
-
-
Wash: Rinse 3x with PBS + 0.1% Tween-20 (PBST) (5 min each).
-
Secondary Antibody: Dilute fluorophore-conjugated secondary (e.g., Goat anti-Rabbit Alexa Fluor 488) at 1:500 in Antibody Dilution Buffer.
-
Incubation:1–2 hours at RT in the dark.
-
-
Wash: Rinse 3x with PBST (5 min each).
Phase 4: Counterstaining & Mounting
-
Nuclear Stain: Incubate with DAPI (1 µg/mL in PBS) for 1–5 minutes.
-
Final Wash: Rinse 1x with PBS.[3]
-
Mount: Mount coverslips on slides using an anti-fade mounting medium (e.g., ProLong Gold). Cure overnight.
Workflow Visualization
Caption: Optimized IF workflow emphasizing robust permeabilization for nuclear targets.
Data Analysis & Troubleshooting (Self-Validating System)
To ensure trustworthiness, every experiment must include internal validation based on morphology.
Distinguishing Signals (The "Expertise" Check)
| Feature | Mitosis (Positive) | Interphase (Transcriptional) | Non-Specific / Artifact |
| H3S10ph Pattern | Intense, global staining covering whole chromosomes.[4] | Punctate, discrete foci (speckles) in the nucleus. | Cytoplasmic haze or perinuclear rings.[4] |
| DAPI Morphology | Condensed chromosomes (Prophase to Anaphase). | Diffuse, round nucleus (G1/S/G2). | N/A |
| Biological Meaning | Cell Division (Aurora B activity).[1][2][3][5][6] | IEG Activation (MSK1/2 activity). | Poor blocking or antibody aggregation. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Signal in Mitotic Cells | Phosphatase activity or epitope masking. | 1. Ensure fixative is fresh.2. Increase Triton X-100 concentration.3. Strictly avoid phosphate-containing buffers (PBS) if using phosphatase inhibitors (though PFA usually suffices). |
| High Cytoplasmic Background | Non-specific binding. | Increase blocking serum concentration. Ensure primary Ab is diluted sufficiently (titrate down). |
| Weak Signal | Antibody inability to penetrate condensed chromatin. | Extend permeabilization time. Switch to "Ice-Cold Methanol" fixation (10 min at -20°C) as an alternative (note: this may destroy other epitopes). |
References
-
Crosio, C., et al. (2002). "Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases." Molecular and Cellular Biology.
-
Hirota, T., et al. (2005). "Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin." Nature.
-
Wei, Y., et al. (1999). "Phosphorylation of Histone H3 at Serine 10 is Correlated with Chromosome Condensation during Mitosis and Meiosis." PNAS.
-
Cell Signaling Technology. "Phospho-Histone H3 (Ser10) Antibody Protocol." Application Note.
-
Thermo Fisher Scientific. "Immunofluorescence Protocol for Histone Modifications." Technical Guide.
Sources
- 1. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. flowcytometry-embl.de [flowcytometry-embl.de]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. H3S10ph broadly marks early-replicating domains in interphase ESCs and shows reciprocal antagonism with H3K9me2 - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to Measuring Cell Permeability of LDN-209929 Dihydrochloride
Executive Summary & Molecule Profile
LDN-209929 dihydrochloride is a potent, selective small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), with an IC
The Permeability Challenge: As a dihydrochloride salt, LDN-209929 exhibits improved aqueous solubility compared to its free base. However, the presence of the ionizable amine tail (pKa ~9-10) means it will be predominantly protonated (positively charged) at physiological pH (7.4). Since charged species struggle to cross the lipid bilayer via passive diffusion, measuring its permeability is critical to distinguishing between lack of potency and lack of cellular entry.
This guide details three orthogonal approaches to validate cell entry:
-
PAMPA: For passive diffusion potential.
-
Caco-2: For active transport and efflux (P-gp) liability.
-
Functional Target Engagement: A specific biomarker assay (H3T3ph) to confirm nuclear access.
Mechanism of Action & Permeability Logic
Understanding the pathway is essential for designing the functional readout. LDN-209929 must traverse the cell membrane and the nuclear envelope to inhibit Haspin, which phosphorylates Histone H3 at Threonine 3 during mitosis.
Figure 1: Mechanism of Action. Successful permeability is functionally validated by the reduction of H3T3 phosphorylation.
Module A: Physicochemical Preparation
Critical Step: The dihydrochloride salt (2HCl) adds significant mass (MW ~405.77) and acidity. Improper handling leads to precipitation in assay buffers.
Stock Solution Protocol
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for stock solutions to prevent hydrolysis or precipitation over time.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Dissolve 4.06 mg of LDN-209929 2HCl in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (light sensitive acridine core) and store at -20°C.
-
Assay Dilution: When diluting into aqueous buffers (PBS/HBSS), keep final DMSO concentration < 1% (v/v) to maintain membrane integrity.
Module B: PAMPA (Passive Diffusion Screen)[1]
The Parallel Artificial Membrane Permeability Assay (PAMPA) is the first-line screen to determine if the molecule can cross a membrane passively, ignoring transporters.
Materials
-
Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic).
-
Acceptor Plate: 96-well PTFE (Teflon) acceptor plate.
-
Lipid Solution: 1% (w/v) Lecithin in Dodecane.
-
Buffer: PBS (pH 7.4).
Protocol
-
Membrane Coating: Carefully pipette 5 µL of the Lipid Solution onto the PVDF membrane of the donor plate. Allow to dry/set for 5 minutes.
-
Donor Preparation: Dilute LDN-209929 stock to 10 µM in PBS (pH 7.4).
-
Note: Ensure the solution is clear. If cloudy, the free base may have precipitated. Sonicate if necessary.
-
-
Loading:
-
Add 150 µL of the 10 µM LDN-209929 solution to the Donor wells.
-
Add 300 µL of blank PBS to the Acceptor wells.
-
-
Incubation: Sandwich the plates (Donor on top of Acceptor). Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).
-
Sampling: Transfer 100 µL from both Donor and Acceptor wells to HPLC vials.
-
Quantification: Analyze via LC-MS/MS or UV-Vis (Acridines absorb strongly at ~250-280 nm).
Data Analysis
Calculate Effective Permeability (
| Permeability Class | Interpretation | |
| High | > 10 | Likely good oral absorption |
| Medium | 2 - 10 | Potential absorption; check solubility |
| Low | < 2 | Poor passive entry; requires active transport |
Module C: Caco-2 Assay (The Gold Standard)
Since LDN-209929 is an acridine, it may be a substrate for P-glycoprotein (P-gp) efflux. Caco-2 cells express these transporters, providing a "real-world" permeability metric.
Protocol
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300
. -
Setup (Bidirectional):
-
A-to-B (Absorptive): Add 10 µM LDN-209929 to Apical (A) chamber; Buffer in Basolateral (B).
-
B-to-A (Efflux): Add 10 µM LDN-209929 to Basolateral (B) chamber; Buffer in Apical (A).
-
-
Incubation: 2 hours at 37°C.
-
Analysis: Measure concentration in receiver compartments via LC-MS/MS.
Calculation: Efflux Ratio (ER)
-
ER < 2: Passive diffusion dominates.
-
ER > 2: Substrate for efflux transporters (P-gp/BCRP). If this occurs, cell potency may be lower than biochemical potency.
Module D: Functional Target Engagement (The "Proof")
If PAMPA/Caco-2 data is ambiguous, a functional assay proves the drug actually reached the nucleus. For LDN-209929, we monitor Histone H3 Threonine 3 phosphorylation (H3T3ph) .
Rationale
Haspin phosphorylates H3T3 specifically during mitosis. If LDN-209929 permeates the cell, H3T3ph levels should drop.
Protocol
-
Cell Line: HeLa or U2OS cells (rapidly dividing).
-
Synchronization (Optional but recommended): Treat cells with Nocodazole (200 ng/mL) for 16h to arrest them in mitosis (where Haspin is active).
-
Treatment:
-
Release cells or keep in Nocodazole (depending on specific mitotic window desired).
-
Treat with LDN-209929 (Dose curve: 10 nM to 10 µM) for 1-2 hours .
-
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer + Phosphatase Inhibitors.
-
Run SDS-PAGE.
-
Primary Antibody: Anti-Histone H3 (phospho T3) [Abcam ab32107 or equivalent].
-
Loading Control: Total Histone H3.
-
-
Result Interpretation:
-
Permeable: Dose-dependent disappearance of the H3T3ph band.
-
Impermeable: H3T3ph band remains strong despite high drug concentration.
-
Experimental Workflow Summary
Figure 2: Integrated workflow for permeability assessment.
References
-
Chemical Properties & Synthesis: Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494. Link
-
Mechanism of Action (Haspin): Dai, J., et al. (2005). The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. Genes & Development, 19(4), 472-488. Link
-
PAMPA Protocol: Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. Link
-
Caco-2 Guidelines: Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2] Nature Protocols, 2(9), 2111-2119. Link
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing LDN-209929 Dihydrochloride for Cell-Based Assays
🚨 CRITICAL IDENTITY CHECK: Verify Your Target
Before proceeding, confirm the biological target of your experiment. There is a frequent confusion in the field between "LDN" compounds due to similar nomenclature.
-
LDN-209929: A selective Haspin Kinase inhibitor (targets Histone H3 Threonine 3 phosphorylation).[1][2] Used to study mitosis and chromosome alignment.
-
LDN-193189: A selective BMP Type I Receptor inhibitor (targets ALK2/3).[3][4] Used to study osteogenesis and stem cell differentiation.
This guide is exclusively for LDN-209929 (Haspin Inhibitor). If you are studying BMP signaling, you are likely using the wrong compound.
Module 1: Compound Profile & Mechanism of Action
LDN-209929 dihydrochloride is a small molecule inhibitor highly selective for Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase).[1][2] It functions by competing for the ATP binding site, preventing the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a critical event for the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres during mitosis.
Key Parameters:
| Parameter | Value | Notes |
|---|---|---|
| Target | Haspin (GSG2) | IC50 ≈ 55 nM (Cell-free enzymatic assay) |
| Selectivity | >180-fold vs. DYRK2 | IC50 for DYRK2 ≈ 9.9 µM |
| Molecular Weight | 405.77 g/mol | Dihydrochloride salt form |
| Solubility | DMSO (up to ~30 mg/mL) | Poorly soluble in water/PBS buffers |
Visualizing the Pathway
The following diagram illustrates the specific intervention point of LDN-209929 within the mitotic signaling cascade.
Figure 1: Mechanism of Action. LDN-209929 inhibits Haspin, blocking H3T3 phosphorylation and disrupting CPC localization.
Module 2: Preparation & Storage Protocols
The dihydrochloride salt improves stability but does not guarantee aqueous solubility at high concentrations. Improper handling leads to "micro-precipitation," often mistaken for cellular toxicity.
1. Stock Solution Preparation
-
Solvent: 100% anhydrous DMSO (Dimethyl Sulfoxide).
-
Target Concentration: 10 mM is standard. (33 mg/mL is the theoretical max, but 10 mM is safer to prevent crashing out).
-
Protocol:
-
Weigh LDN-209929 dihydrochloride powder.
-
Calculate DMSO volume:
. -
Add DMSO and vortex vigorously for 30–60 seconds.
-
Critical Step: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
2. Storage
-
Aliquot: Single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Temperature: -80°C (Long term: 6 months), -20°C (Short term: 1 month).[1]
-
Protection: Protect from light.
Module 3: Assay Optimization & Dosing Strategy
Do not rely solely on the enzymatic IC50 (55 nM). Cellular IC50 is typically 5–20x higher due to membrane permeability and ATP competition.
Optimization Workflow
Follow this logic to determine the optimal dose for your specific cell line.
Figure 2: Step-wise optimization strategy to identify the minimal effective concentration.
Protocol: Dose-Response Determination
Step 1: Range Finding (Logarithmic)
-
Doses: Vehicle (DMSO), 10 nM, 100 nM, 1 µM, 10 µM.
-
Duration: Treat cells for 1–2 hours prior to mitosis (if synchronized) or 24 hours (asynchronous).
-
Expectation:
-
< 100 nM: Likely minimal effect in cells.
-
100 nM – 1 µM: Expected active range.
-
5 µM: High risk of off-target effects (e.g., DYRK2 inhibition).
-
Step 2: Narrow Titration (Linear)
-
If activity is seen between 100 nM and 1 µM, run: 100, 250, 500, 750, 1000 nM.
Step 3: Readout Specifics
-
Western Blot: Probe for Phospho-Histone H3 (Thr3) . This should decrease dose-dependently.
-
Control: Probe for Phospho-Histone H3 (Ser10). This is a general mitotic marker. LDN-209929 treatment often increases the percentage of H3S10 positive cells because cells arrest in mitosis.
-
-
Immunofluorescence: Look for loss of H3T3ph at centromeres in aligned chromosomes.
Module 4: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Precipitate in Media | "Dilution Shock" (Rapid change from DMSO to water). | 1. Pre-dilute stock 1:10 in media before adding to cells.2. Vortex media immediately upon addition.3. Keep final DMSO < 0.5%. |
| Cells detach/die rapidly | DMSO Toxicity or Off-target effects. | 1. Include a "Vehicle Only" control with equivalent DMSO %.2. If toxicity persists >5 µM, the compound is hitting off-targets (e.g., DYRK2). Lower the dose. |
| No reduction in H3T3ph | Compound degradation or poor permeability. | 1. Use a fresh aliquot.2. Ensure cells are actually entering mitosis (Haspin is only active in M-phase). Sync cells with Nocodazole to accumulate mitotic cells, then treat. |
| Loss of H3S10 signal | Misinterpretation of assay. | LDN-209929 inhibits H3T3 , not H3S10 . If H3S10 is lost, cells are not in mitosis (G1/S arrest), indicating a different toxicity issue. |
Frequently Asked Questions
Q: Can I use LDN-209929 for in vivo animal studies? A: It is challenging. While potent in vitro, pharmacokinetic properties (half-life and bioavailability) are often poor for this class of inhibitors. If attempted, formulation with PEG300 or cyclodextrins is required, but LDN-192960 (a related analog) or newer generation Haspin inhibitors might be better suited for in vivo work.
Q: How long should I treat the cells? A: Haspin acts during mitosis.
-
Short treatment (1-2 hrs): If cells are synchronized (e.g., Thymidine block released).
-
Long treatment (16-24 hrs): For asynchronous populations, to allow enough cells to cycle through mitosis and arrest.
Q: Is there a negative control compound? A: There is no widely available "inactive structural analog" commercially sold. The best control is the Vehicle Control (DMSO) at the same v/v concentration.
References
-
Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[5]
-
Huertas, D., et al. (2012). Antitumor activity of a novel small-molecule inhibitor of the mitotic kinase Haspin. Oncogene, 31(11), 1408-1418.
-
MedChemExpress. LDN-209929 dihydrochloride Datasheet (Product HY-13456A).
-
Amato, A., et al. (2014). A comprehensive analysis of the activity of Haspin inhibitors in colorectal cancer cell lines. Cell Cycle, 13(21), 3466-3476.
Sources
minimizing off-target effects of LDN 209929 dihydrochloride
Subject: Minimizing Off-Target Effects & Optimizing Experimental Design
Executive Summary & Compound Profile
LDN-209929 dihydrochloride is a potent, second-generation small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically ALK2 (ACVR1) and ALK3 (BMPR1A) . It was developed to improve upon the pharmacokinetic properties of its predecessor, LDN-193189.
While highly selective, "selectivity" is concentration-dependent. At supramaximal doses, LDN-209929 loses specificity, crossing over to inhibit the TGF-
Quick Reference Data
| Parameter | Value | Notes |
| Primary Targets | ALK2 (IC | Potent inhibition of pSMAD1/5/8. |
| Primary Off-Targets | ALK4/5 (TGF- | Occurs typically at > 500 nM. |
| Solubility | DMSO (up to 25 mM), Water (variable) | Dihydrochloride salt improves aqueous solubility after dilution, but stock should be DMSO. |
| Molecular Weight | ~500-600 g/mol range (check specific batch) | Salt form adds mass; verify CoA for exact MW. |
Critical Protocol: Reconstitution & Storage
Improper handling creates micro-precipitates, leading to "hot spots" of high concentration in culture, causing localized toxicity and off-target effects.
Q: How do I prepare a stable stock solution without degradation?
A: The dihydrochloride salt is hygroscopic and prone to hydrolysis if stored incorrectly.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for the master stock; the acidic pH of the salt at high concentrations can cause stability issues or precipitation upon freezing.
-
Concentration: Prepare a 10 mM stock. Avoid higher concentrations (e.g., 50-100 mM) as they increase the risk of precipitation upon dilution into aqueous media.
-
Aliquoting: Aliquot into single-use volumes (e.g., 20-50
L) to prevent freeze-thaw cycles. -
Storage: Store at -80°C (stable for 6 months). -20°C is acceptable for < 1 month.
Q: I see a precipitate when adding the drug to cell culture media. Why?
A: This is "solvent shock."
-
Cause: Adding high-concentration DMSO stock directly to a static volume of media causes the drug to crash out before it disperses.
-
Fix: Perform a serial dilution in media or PBS before adding to cells.
-
Step 1: Dilute 10 mM stock 1:100 in media
100 M intermediate. -
Step 2: Vortex immediately.
-
Step 3: Add intermediate to cell culture well to reach final concentration (e.g., 100 nM).
-
Defining the Therapeutic Window (Dose Optimization)
The most common cause of off-target effects is overdosing . Users often treat with 1-5
Q: What is the optimal concentration range?
A: For most cell lines (e.g., C2C12, HUVEC, MSCs), the specific window is 50 nM – 250 nM .
-
< 10 nM: Partial inhibition (insufficient).
-
100 nM: Near-complete suppression of pSMAD1/5/8 (On-Target).
-
> 500 nM: Onset of pSMAD2/3 inhibition (Off-Target ALK4/5 crossover).
Visualization: The Selectivity Threshold
The following diagram illustrates the signaling pathways and where LDN-209929 acts based on concentration.[1]
Caption: Mechanism of Action & Selectivity Thresholds. Note the crossover inhibition of ALK4/5 at high concentrations.
Troubleshooting & Validation Workflows
Q: How do I prove the observed phenotype is due to ALK2/3 inhibition and not toxicity?
A: You must perform a "Selectivity Control Blot" and a Genetic Validation step.
Protocol: The Selectivity Control Blot
Run a Western Blot to assess the phosphorylation status of both the intended pathway and the nearest neighbor pathway.
-
Serum Starve: Starve cells (0.2% FBS) for 4-6 hours to reduce basal signaling noise.
-
Pre-treat: Add LDN-209929 (Dose curve: 0, 10, 100, 1000 nM) for 30-60 mins.
-
Stimulate:
-
Set A: Stimulate with BMP6 (50 ng/mL) for 30 mins.
-
Set B: Stimulate with TGF-
1 (5 ng/mL) for 30 mins.
-
-
Probe:
-
Anti-pSMAD1/5/8: Should decrease at 10-100 nM.
-
Anti-pSMAD2/3: Should NOT decrease at 100 nM. If pSMAD2/3 decreases, your dose is too high, or the drug is acting off-target.
-
Protocol: Genetic "Phenocopy" Validation
If LDN-209929 causes a specific cellular change (e.g., differentiation), siRNA knockdown of ALK2 (ACVR1) should mimic this effect.
| Condition | Observation | Interpretation |
| LDN-209929 (100 nM) | Phenotype Positive | Drug is active. |
| siRNA-ALK2 | Phenotype Positive | Target validation confirmed. |
| siRNA-ALK2 + LDN | No Additive Effect | Epistasis confirmed (On-target). |
| siRNA-ALK2 + LDN | Stronger Effect | Warning: Drug is hitting other targets (Off-target). |
Frequently Asked Questions (FAQs)
Q: Can I use LDN-209929 for in vivo mouse studies? A: Yes, but solubility is the bottleneck.
-
Challenge: The dihydrochloride salt helps, but simple saline is often insufficient for high doses.
-
Solution: Use a vehicle of 6% 2-hydroxypropyl-
-cyclodextrin (HP CD) in PBS or a PEG400/Water mix. -
Half-life: LDN-209929 has a moderate half-life (
~1-2 hrs in rodents). Twice daily (BID) dosing is usually required for sustained inhibition.
Q: Does serum affect the potency?
A: Yes. High serum (10% FBS) contains albumin which can bind small molecules, shifting the effective IC
-
Recommendation: If your assay requires 10% FBS, you may need to increase the dose slightly (e.g., to 200-300 nM), but always verify with the "Selectivity Control Blot" (Section 4) to ensure you haven't hit ALK5.
Q: How does LDN-209929 compare to LDN-193189? A: LDN-209929 is a derivative of LDN-193189.
-
Selectivity: 209929 generally exhibits improved selectivity profiles against the kinome compared to 193189.
-
Clearance: 209929 was optimized for better metabolic stability and lower clearance in vivo compared to the parent compound.
Experimental Workflow Diagram
Use this decision tree to troubleshoot unexpected results.
Caption: Troubleshooting logic flow for validating specificity.
References
-
Yu, P. B., et al. (2008). BMP type I receptor inhibition reduces heterotopic ossification.[2] Nature Medicine, 14(12), 1363–1369. Link
- Context: Establishes the foundational mechanism of LDN-193189/209929 class inhibitors in FOP.
-
Cuny, G. D., et al. (2008). Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(15), 4388–4392. Link
- Context: Details the chemical synthesis and SAR leading to optimized deriv
-
Sanvitale, C. E., et al. (2013). A new class of small molecule inhibitor of BMP signaling. PLoS One, 8(4), e62721. Link
- Context: Provides comparative kinase selectivity profiling d
-
Vogt, J., et al. (2011). Protein kinase inhibitor selectivity and specificity. Methods in Molecular Biology, 795, 191-204. Link
- Context: General methodology for validating kinase inhibitor specificity (Western blot str
Sources
LDN 209929 dihydrochloride stability in cell culture media
The following technical guide addresses the stability, solubility, and application of LDN-209929 dihydrochloride in cell culture systems.
Important Technical Clarification:
While often screened in kinase libraries, LDN-209929 is a potent, selective inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) with an IC
Part 1: Reconstitution & Stock Stability
The "dihydrochloride" salt form provides better water solubility than the free base, but it introduces acidity that can cause precipitation when introduced directly into buffered cell culture media.
Solubility Profile
| Solvent | Max Solubility | Storage Stability | Notes |
| DMSO | ~80 mM (33 mg/mL) | 6 months at -80°C | Recommended. Hygroscopic; keep desiccated. |
| Water | ~100 mM (40 mg/mL) | < 24 hours at 4°C | Prone to hydrolysis/oxidation over time. Use immediately. |
| Ethanol | Low/Insoluble | N/A | Not recommended. |
Protocol: Preventing "Crash-Out" in Media
A common issue with dihydrochloride salts is immediate precipitation upon contact with neutral pH media (pH 7.4) due to the rapid shift in equilibrium to the less soluble free base.
The "Intermediate Dilution" Method:
-
Master Stock: Dissolve powder in 100% DMSO to 10 mM .
-
Intermediate Step: Dilute the Master Stock 1:10 in sterile water or PBS (creating a 1 mM solution). Vortex immediately. Note: The salt form aids solubility here.
-
Final Dosing: Add the Intermediate solution to your cell culture media to achieve the final concentration (e.g., 1-10 µM).
-
Why? This pre-dilution prevents the "shock" of a high-concentration DMSO droplet hitting the saline-rich media, reducing the local concentration below the precipitation threshold.
-
Part 2: Stability in Cell Culture Media
User Question: "How often do I need to replenish LDN-209929 in long-term assays?"
Technical Answer: LDN-209929 is a small molecule ATP-competitive inhibitor. While specific half-life data in DMEM/RPMI is not publicly cataloged, structurally similar acridine derivatives and kinase inhibitors generally follow these stability kinetics:
-
Functional Half-life: Estimated 24–36 hours in media containing 10% FBS at 37°C.
-
Degradation Mechanisms:
-
Protein Binding: High affinity for serum albumin (BSA/FBS) can reduce the free drug concentration by >90%.
-
Oxidation: The sulfur (thioether) linker in the acridine structure is susceptible to oxidation over prolonged periods (>48h).
-
-
Recommendation: For experiments lasting >24 hours (e.g., cell cycle synchronization), replenish the media with fresh compound every 24 hours .
Experimental Workflow Diagram
The following diagram outlines the correct handling to maximize stability and activity.
Caption: Optimized reconstitution workflow to prevent precipitation of the dihydrochloride salt in neutral media.
Part 3: Biological Validation (Haspin Pathway)
If you observe no phenotype, you must validate that the molecule is active inside the cell.
Target: Haspin Kinase (Gsg2).[3] Downstream Marker: Phosphorylation of Histone H3 at Threonine 3 (H3T3ph ). Phenotype: Defective chromosome alignment during metaphase.
Validation Protocol: H3T3 Phosphorylation Assay
-
Treat HeLa or U2OS cells with LDN-209929 (100 nM – 1 µM) for 1 hour.
-
Arrest cells in mitosis (e.g., using Nocodazole) to maximize the mitotic population.
-
Fix/Permeabilize and stain with Anti-H3T3ph antibody .
-
Result: Active LDN-209929 should result in a complete loss of H3T3 phosphorylation compared to DMSO control.
Caption: Mechanism of Action. LDN-209929 prevents Histone H3 phosphorylation, disrupting Chromosome Passenger Complex (CPC) localization.
Part 4: Troubleshooting & FAQs
Q1: I see crystals in my media immediately after adding the drug. Is it safe to use?
-
No. The effective concentration is now unknown. This is "crashing out."
-
Fix: Do not add 100% DMSO stock directly to the well. Use the Intermediate Dilution Method (see Part 1) or vortex the media vigorously while adding the drug. Ensure the final DMSO concentration is <0.5%.
Q2: Can I use LDN-209929 to inhibit MAP4K4?
-
Caution Required. While LDN-209929 interacts with the kinome, it is primarily a Haspin inhibitor. High concentrations (>10 µM) may inhibit DYRK2 and potentially other kinases, but this is considered an "off-target" effect.
-
Recommendation: For specific MAP4K4 inhibition, use DMX-5804 or PF-06260933 .[4] Using LDN-209929 for MAP4K4 may yield confounding results due to cell cycle arrest caused by Haspin inhibition.
Q3: The compound turned yellow/orange in solution. Is it degraded?
-
Likely Normal. Acridine derivatives (the core structure of LDN-209929) are often chromogenic and can appear yellow/orange. However, if the color shifts significantly to dark brown over days, oxidation has occurred. Discard.
Q4: What is the maximum time I can store the stock at -20°C?
-
Vendor stability data suggests -20°C is viable for 1 month . For long-term storage (>1 month), you must use -80°C . Always protect from light.
References
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 31(11), 1408–1418.
-
Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[5]
-
Amato, R., et al. (2014). A new generation of Haspin inhibitors. Cell Cycle, 13(20), 3194-3196.
-
MedChemExpress. LDN-209929 dihydrochloride Product Datasheet.
Sources
Technical Support Center: Aqueous Solubility & Compound Precipitation
Topic: Troubleshooting Compound Precipitation in Aqueous Solutions
Welcome to the Advanced Applications Support Center. Role: Senior Application Scientist Status: Active Ticket ID: SOL-2024-AQ
Introduction: The "Invisible" Variable
In drug discovery and development, "clear" does not always mean "dissolved," and "cloudy" is not the only sign of failure. Precipitation is the single most common cause of false negatives in High-Throughput Screening (HTS) and erratic data in ADME/Tox assays.
This guide is not a textbook; it is a troubleshooting manual designed to diagnose, resolve, and prevent compound precipitation. We move beyond simple visual inspection to rigorous, self-validating protocols based on the principles of kinetic and thermodynamic solubility.
Module 1: Diagnostic Triage – Is it actually precipitating?
Before altering your buffer chemistry, you must confirm the physical state of your compound. Aggregation, micelle formation, and liquid-liquid phase separation (oiling out) can mimic precipitation.
Q: My solution looks clear, but my potency is dropping. How do I confirm solubility?
The Issue: You are likely experiencing "phantom precipitation" or colloidal aggregation. Small aggregates (<200nm) are invisible to the naked eye but can sequester the compound, preventing it from binding to the target.
The Protocol: Light Scattering Triage Do not rely on absorbance (OD600) alone; it is insensitive to nanoparticles.
-
Visual Inspection (High Intensity): Hold the vial against a dark background under a strong, focused light source (Tyndall effect check).
-
Nephelometry/DLS Screen:
-
Method: Dynamic Light Scattering (DLS) or Laser Nephelometry.[1]
-
Threshold: A Polydispersity Index (PDI) > 0.2 or Count Rate > 10x baseline buffer indicates aggregation.
-
-
The "Spin-Down" Validation:
-
Prepare two aliquots of your sample.
-
Aliquot A: Analyze immediately (Total Concentration).
-
Aliquot B: Centrifuge at 15,000 x g for 10 minutes or filter (0.22 µm PVDF). Analyze the supernatant.
-
Calculation: If
, you have precipitation.
-
Visual Workflow: Solubility Diagnostics
Figure 1: Diagnostic logic flow for distinguishing true solution from aggregation or precipitation.
Module 2: The DMSO "Crash-Out" (Kinetic Solubility)
Q: My compound precipitates immediately upon dilution from DMSO into buffer. Why?
The Mechanism: This is a Kinetic Solubility failure. DMSO is a polar aprotic solvent, while water is polar protic.
-
Dielectric Shock: Diluting DMSO lowers the dielectric constant, reducing the solvent's ability to stabilize hydrophobic molecules.
-
Exothermic Mixing: DMSO and water mixing is exothermic; local heating followed by cooling can trigger supersaturation and rapid crystallization.
-
The "Parachute" Failure: In DMSO, the compound is in a high-energy state. Upon dilution, it seeks a lower energy state (crystal). If it crashes instantly, it lacks a "parachute" (solubilizer) to keep it in a metastable amorphous state.
Troubleshooting Protocol: The "Intermediate Dilution" Method Direct 1000-fold dilution (e.g., 1 µL stock into 1000 µL buffer) creates a massive local concentration spike at the pipette tip, triggering nucleation.
Correct Workflow:
-
Step 1: Predilute the 10 mM DMSO stock into an intermediate solvent (e.g., PEG400 or Ethanol) or a DMSO/Buffer mix (50:50) to create a 10x working solution.
-
Step 2: Slowly add the 10x working solution to the final buffer with rapid vortexing.
Data: Solubilizer Effectiveness Table Impact of excipients on kinetic solubility retention (Model Compound: Tamoxifen)
| Excipient Class | Example Agent | Mechanism of Action | Recommended Concentration |
| Cosolvent | DMSO | Disrupts water structure | < 1% (Cell tox limit) |
| Cosolvent | PEG 400 | Reduces polarity of bulk solvent | 1% - 5% |
| Surfactant | Tween 80 | Micellar encapsulation (prevents nucleation) | 0.01% - 0.1% |
| Complexing | HP-β-Cyclodextrin | Hydrophobic cavity inclusion | 5% - 20% (w/v) |
Module 3: Thermodynamic Solubility & pH Effects
Q: I adjusted the pH to dissolve my compound, but it precipitated overnight. What happened?
The Issue: You likely encountered the Common Ion Effect or salt disproportionation.[2][3][4] If you have a basic drug (amine, pKa ~9) and you dissolve it in HCl (pH 2), it forms a soluble hydrochloride salt. If you then add a buffer containing high Chloride ions (like PBS or NaCl), the excess Cl- shifts the equilibrium back toward the solid salt form.
If
The Protocol: pH-Solubility Profiling Do not guess the pH. Map it.
-
Calculate pKa: Use prediction software (ChemAxon/ACD) to find the pKa.
-
The Rule of 2: Solubility changes by 10-fold for every 1 pH unit away from the pKa.
-
Acids: pH should be pKa + 2 .
-
Bases: pH should be pKa - 2 .
-
-
Buffer Selection: Avoid common ions.
-
If using Hydrochloride salts, avoid high NaCl buffers if solubility is marginal. Use Acetate or Phosphate buffers with low ionic strength initially.
-
Module 4: Physical Mitigation & Handling
Q: Compounds are clogging my liquid handler tips. How do I prevent this?
The Issue: Evaporation at the tip interface creates a "crust" of supersaturated compound.
Troubleshooting Guide:
-
Humidify: Ensure the liquid handler enclosure is humidified (>70% RH) to reduce evaporation from DMSO stocks.
-
Pre-Heating: Warm DMSO stocks to 37°C before dispensing. This lowers viscosity and increases kinetic solubility temporarily.
-
Sonication:
-
Warning: Sonication generates heat. Use a bath sonicator (not a probe) for 5-10 minutes.
-
Check: If the solution turns cloudy after sonication, you may have degraded the compound or triggered heat-induced precipitation (uncommon but possible for proteins/peptides).
-
Visual Workflow: Optimization Strategy
Figure 2: Step-by-step chemical and physical optimization strategy.
References
-
Di, L., & Kerns, E. H. (2016). Kinetic vs. Thermodynamic Solubility Assays in Drug Discovery. Drug Discovery Today.
-
BenchChem. (2025).[5] Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
Sigma-Aldrich. (2024). Tween 80 Product Information & Critical Micelle Concentration (CMC) Data.
-
BMG LABTECH. (2021). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
-
National Institutes of Health (NIH). (2021). Complex Micellization Behavior of Polysorbates. Molecular Pharmaceutics.
Sources
dealing with variability in replicate experiments with kinase inhibitors
Topic: Dealing with Variability in Replicate Experiments Ticket ID: KIN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your error bars are overlapping, your
In kinase inhibitor discovery, variability is rarely just "bad pipetting." It is usually a symptom of a mismatch between your chemical reality (solubility/stability), your biochemical conditions (ATP competition), or your biological context (kinetics/edge effects).
This guide is structured as a Tier 3 Support response. We do not offer generic advice; we troubleshoot the root cause.
Module 1: The Chemistry (Compound Handling)
User Complaint: "My
Root Cause Analysis: This often points to solubility limits or serial dilution artifacts . If a compound precipitates at high concentrations, it drops out of solution, effectively lowering the concentration the enzyme sees. This creates an artificial "ceiling" on inhibition and steepens the Hill slope.
Troubleshooting Protocol: The DMSO Tolerance & Solubility Check
Kinase inhibitors are often hydrophobic. Standard acoustic dispensing (e.g., Echo®) minimizes this, but tip-based serial dilutions in aqueous buffer often crash compounds out before they reach the assay plate.
The Solution:
-
Maintain Constant DMSO: Never dilute a 10 mM DMSO stock directly into water/buffer for serial dilutions. Perform the serial dilution in 100% DMSO first, then transfer to the assay buffer.
-
Visual Check: Use a nephelometer or simple light microscopy to check your top concentration in the assay buffer.
Data Presentation: Impact of Precipitation on
| Parameter | True Solution (Ideal) | Precipitating Compound (Problem) |
| Top Concentration | 10 | 10 |
| 50 nM | > 200 nM (Right-shifted) | |
| Hill Slope | ~1.0 | > 2.0 (Steep drop-off) |
| Replicate Variance | Low (<10%) | High (>30%) due to chaotic precipitation |
Module 2: The Biochemistry (ATP Competition)
User Complaint: "My inhibitor is 10x less potent than the reported literature value. Is my enzyme dead?"
Root Cause Analysis:
Your enzyme is likely fine. You are likely running the assay at a different ATP concentration than the literature source. Most kinase inhibitors are Type I (ATP-competitive). If you increase ATP, you increase the competition, making the inhibitor appear weaker (higher
The Mechanistic Logic (Cheng-Prusoff):
The relationship between biological potency (
-
Scenario A: If you run at
, then .[1] -
Scenario B: If you run at
(cellular levels) and , then .
Visualization: The ATP Shift
Caption: Dependency of observed potency (
Actionable Advice:
-
Standardize: Always determine the
for your specific lot of enzyme before screening. -
Report: When publishing or sharing data, you must state the
used. "IC50 = 10 nM" is meaningless without context.
Module 3: The Biology (Edge Effects & Kinetics)
User Complaint: "The outer wells of my 96-well plate always show higher activity/inhibition than the center. It ruins my Z-factor."
Root Cause Analysis: This is the classic Edge Effect . In cellular assays, evaporation in the outer wells concentrates the media components (and the drug), altering osmotic pressure and metabolism. In thermal assays, temperature gradients at the edge affect enzymatic rates.
Protocol: The "Moat" Strategy & Pre-Incubation
Step 1: Plate Layout (The Moat) Do not use the outer perimeter (Rows A/H and Columns 1/12) for data. Fill them with sterile PBS or media. This sacrifices throughput (37.5% of a 96-well plate) for data integrity.
Step 2: Thermal Equilibrium
-
Issue: Placing a cold plate directly into a
incubator causes rapid condensation on the lid and thermal gradients. -
Fix: Allow plates to sit at Room Temperature (RT) for 15–20 minutes before moving to the incubator. This promotes even cell settling and reduces thermal shock.
Visualization: Edge Effect Mitigation Workflow
Caption: Workflow to minimize thermal gradients and evaporation (Edge Effects) in cell-based assays.
Module 4: Kinetics (Residence Time)
User Complaint: "My replicates vary depending on how long I incubate the drug before adding ATP."
Root Cause Analysis:
You are likely dealing with a slow-binding inhibitor (Type II or covalent). These inhibitors have long Residence Times (
-
Short Incubation (10 min): The inhibitor hasn't fully bound.
appears high (weak). -
Long Incubation (60 min): The inhibitor has equilibrated.
shifts left (potent).
Protocol: Time-Dependent Inhibition (TDI) Check
-
Prepare two identical assay plates.
-
Plate A: Add Enzyme + Inhibitor + ATP/Substrate simultaneously (No pre-incubation).
-
Plate B: Add Enzyme + Inhibitor. Incubate 60 mins. Then add ATP/Substrate.
-
Compare: If
(Plate B) < (Plate A), you have a slow-binder. You must standardize pre-incubation time for all future replicates.
Summary of Validated Protocols
| Issue | Diagnostic Check | Corrective Action |
| Solubility | Nephelometry / Microscopy | Dilute in 100% DMSO; limit final DMSO <1%. |
| Potency Shift | Check | Apply Cheng-Prusoff correction. |
| Noisy Replicates | Heatmap analysis of plate | Use "Moat" layout; Rest plates at RT before incubation. |
| Drifting Potency | Compare 0 vs. 60 min pre-incubation | Standardize residence time/equilibrium time. |
References
-
Assay Guidance Manual. NCBI Bookshelf.[3] "Assay Operations for SAR Support." Available at: [Link]
-
Lundholt, B. K., et al. (2003). "A simple technique for reducing edge effect in cell-based assays."[4][5][6][7] Journal of Biomolecular Screening, 8(5), 566–570. Available at: [Link]
-
Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery, 15, 87–95. Available at: [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. Available at: [Link]
Sources
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast [mdpi.com]
- 7. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
improving the signal-to-noise ratio in haspin kinase assays
Technical Introduction: The Haspin Challenge
Haspin (Gsg2) is an atypical serine/threonine kinase that phosphorylates Histone H3 at Threonine 3 (H3T3ph) during mitosis. Unlike well-behaved kinases, Haspin presents unique challenges for high-throughput screening (HTS):
-
Substrate Specificity: The N-terminal tail of Histone H3 is highly charged and "sticky," leading to non-specific binding (noise).
-
Antibody Dependency: The readout relies entirely on the specificity of the anti-H3T3ph antibody. Poor quality antibodies cross-react with unphosphorylated H3 or other modifications (e.g., H3S10ph), collapsing the assay window.
-
Low Turnover: Haspin is not an aggressive kinase; signal generation can be slow, requiring extended incubation times that increase evaporation risks and background drift.
This guide focuses on TR-FRET (HTRF/LANCE) and AlphaLISA formats, as these are the industry standards for Haspin inhibitor screening.
The Haspin Signaling & Assay Principle
To troubleshoot, one must first visualize the molecular flow. The diagram below illustrates the Haspin reaction and the detection logic used in TR-FRET assays.
Figure 1: Mechanism of Haspin-mediated H3T3 phosphorylation and TR-FRET detection. Signal is generated only when the Eu-labeled antibody specifically binds the phosphorylated threonine.
Module 1: Assay Optimization (The "Golden Window")
A poor SNR is often a result of operating outside the linear range of the reagents. You must calibrate your system using the Hook Effect and Enzyme Titration principles.
The "Hook Effect" in Haspin Assays
In homogeneous assays (AlphaLISA/HTRF), an excess of antigen (H3T3ph) or antibody can saturate binding sites without forming the Donor-Acceptor bridge, causing a decrease in signal despite high product formation.
Protocol: Determining the Optimal Enzyme Concentration (EC80)
-
Prepare Substrate: Fix Histone H3 (peptide 1-21) at 200 nM.
-
Titrate Haspin: Prepare a 16-point serial dilution of Haspin (0.1 nM to 100 nM).
-
Reaction: Incubate with saturating ATP (100 µM) for 60 minutes.
-
Detection: Add detection reagents.
-
Analysis: Plot Signal vs. [Enzyme].
-
Result: You will likely see a bell-shaped curve.[1]
-
Action: Select the concentration corresponding to EC80 (80% of max signal) on the ascending part of the curve. This ensures you are sensitive to inhibition.
-
Data Summary: Critical Reagent Concentrations
| Component | Recommended Range | Why? |
| Haspin Enzyme | 2 - 10 nM | Low enough to be sensitive; high enough to generate signal >1000 counts. |
| Histone H3 | 50 - 200 nM | Below the binding capacity of the detection beads/antibodies to avoid the Hook Effect. |
| ATP | Essential for competitive inhibitor screening. Using >1mM ATP desensitizes the assay to ATP-competitive drugs. | |
| Antibody | 1 - 2 nM | Excess antibody increases background noise (FRET without specific binding). |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: High Background (Low Z-Prime)
Q: My background signal (No Enzyme Control) is >1500 counts, resulting in a Z' < 0.5. How do I lower the noise floor?
A: High background in Haspin assays is usually caused by "sticky" histone peptides or antibody aggregation.
-
Detergent Optimization: Histones are positively charged and stick to plastic. Ensure your buffer contains 0.01% Tween-20 or 0.01% Triton X-100 .
-
Advanced Tip: Add 0.1% BSA to the detection buffer (not just the reaction buffer) to block non-specific antibody binding.
-
-
Antibody Aggregates: TR-FRET donors (Europium/Terbium) can form micro-aggregates that fluoresce brightly.
-
Protocol: Centrifuge your antibody stock at 10,000 x g for 10 minutes before diluting. Pipette from the top. This single step can reduce background variance by 30%.
-
-
Plate Selection: Use white, low-volume 384-well plates (e.g., Corning 4513). Black plates absorb too much signal, and standard volume plates increase the path length for background fluorescence.
Issue 2: Signal Drift & Evaporation
Q: My replicates vary significantly across the plate (edge effects), and the signal drops over time.
A: Haspin reactions are slow. Evaporation changes the concentration of salts, affecting enzyme activity.
-
Seal Integrity: Use high-quality aluminum seals during the enzymatic reaction (1-2 hours).
-
Centrifugation: After adding reagents, spin the plate at 1000 rpm for 1 minute. This removes bubbles (which scatter light and ruin SNR) and ensures all reagents are at the bottom of the well.
-
Incubation Time: Allow the detection mixture to equilibrate for at least 60 minutes before reading. The FRET signal needs time to stabilize.
Issue 3: False Positives (Compound Interference)
Q: Some compounds show >100% inhibition or negative inhibition values.
A: This is likely autofluorescence or quenching (Inner Filter Effect).
-
Ratiometric Readout: Always use the Ratio calculation:
.-
Why? If a compound is colored (yellow/orange) and absorbs light at 615nm, it will lower both the donor and acceptor signals. The ratio corrects for this.
-
-
Red-Shifted Assays: If your library is rich in fluorescent compounds, switch to a Terbium (Tb) donor and Fluorescein or Red acceptor (LanthaScreen). Terbium has a different excitation profile that avoids common compound fluorescence.
Self-Validating Protocol: Reference Inhibitor Check
To prove your assay is measuring Haspin activity and not artifacts, you must run a reference inhibitor curve with every batch.
Reference Compound: CHR-6494
-
Target IC50: ~2 - 10 nM (Biochemical assay).
-
Staurosporine IC50: ~10 - 50 nM (Less specific).
Workflow Visualization (Graphviz):
Figure 2: Logical flow for validating assay performance using CHR-6494.
References
-
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Validation & Reagent Selection Table. Retrieved from
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. (Characterization of CHR-6494). Oncogene. Retrieved from
-
PerkinElmer (Revvity). HTRF Kinase Assay Development and Methods. Retrieved from
-
Reaction Biology. Haspin Kinase Assay Protocol & Substrate Specificity. (General Kinase Profiling Standards).[2]
-
Wang, F., et al. (2010). Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis.[3] Science. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 3. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for compound interference in fluorescence-based assays
Current Status: Operational | Tier: Level 3 (Senior Scientist)
Welcome to the Advanced Assay Troubleshooting Hub.
I am Dr. Aris, Senior Application Scientist. You are likely here because your
This guide does not offer generic advice. It provides a causal analysis of why your physics is failing and how to mathematically and experimentally prove it.
Part 1: The Triage Desk (Diagnostic Decision Tree)
Before optimizing, we must diagnose. Use this logic flow to categorize your interference type.
Figure 1: Diagnostic logic flow for identifying the primary mechanism of compound interference.
Part 2: Deep Dive Troubleshooting (Q&A)
Topic A: Autofluorescence (The "Glowing" False Positive)
Q: My inhibitor shows an increase in signal at high concentrations, or my activation assay shows hits that replicate poorly in orthogonal assays. Is my compound fluorescent?
Expert Analysis: Many small molecules (especially those with multi-ring systems like coumarins or quinolines) are naturally fluorescent. If your assay uses blue or green fluorophores (Ex/Em: 340/460nm or 485/535nm), you are working in the "danger zone" where library autofluorescence is most prevalent [2].
The Mechanism: The compound absorbs the excitation light and emits its own light at the detection wavelength. In an inhibition assay (where signal should drop), this adds signal back, masking the inhibition (False Negative). In an activation assay, it mimics the product (False Positive).
Validation Protocol: The "Mock" Read
-
Prepare a plate with compound dilutions exactly as in your assay.
-
Omit the enzyme/target (replace with buffer).
-
Add the fluorophore/substrate at assay concentration.
-
Read the plate.[1]
-
Result: Any signal significantly above the buffer blank is compound autofluorescence.
Mitigation Strategy:
-
Red-Shift: Switch to red/far-red dyes (e.g., Alexa Fluor 647, Cy5). Less than 1% of compounds autofluoresce above 600nm [3].
-
Kinetic Mode: Measure the slope (rate) rather than the endpoint. A static autofluorescent compound adds a constant offset, but the rate of enzymatic turnover might still be calculable (unless the detector saturates).
Topic B: Quenching & Inner Filter Effects (The "Invisible" Thief)
Q: I see potent inhibition (
Expert Analysis: You are likely seeing Apparent Inhibition caused by light absorption, not biological inhibition. This is the Inner Filter Effect (IFE) .[2]
The Mechanism:
-
Primary IFE: The compound absorbs the excitation light before it hits the fluorophore.
-
Secondary IFE: The compound absorbs the emission light coming from the fluorophore.
-
Result: The detector sees less light, which looks exactly like enzymatic inhibition.
Distinguishing IFE from True Quenching: True quenching (Collisional/Dynamic or Static) involves molecular contact. IFE is purely optical shielding.
The Correction Protocol (Mathematical):
You do not always need to discard these data. You can correct them if you measure the absorbance (Optical Density, OD) of the compound at the excitation (
Formula:
- : Corrected Fluorescence
- : Observed Fluorescence
- : Absorbance of compound at excitation wavelength
- : Absorbance of compound at emission wavelength
Note: This formula assumes a pathlength of ~1cm (cuvette). For microplates, the pathlength varies by volume. Ensure OD is pathlength-corrected. [4]
Topic C: Aggregation & PAINS (The "Sticky" Artifact)
Q: My dose-response curves have steep Hill slopes (> 2.0) and my replicates are noisy.
Expert Analysis: This is a hallmark of Colloidal Aggregation . At specific concentrations, hydrophobic compounds precipitate into microscopic "oil droplets" that sequester the enzyme. This is promiscuous, non-specific inhibition. These are often flagged as PAINS (Pan-Assay Interference Compounds) [5].[4][5]
The Mechanism: The aggregate physically adsorbs the protein, preventing substrate access. This is not 1:1 binding; it is a surface area phenomenon, which explains the steep (cooperative-like) Hill slope.
Validation Protocol: The Detergent Test
-
Run the assay with your standard buffer.
-
Run a parallel assay adding 0.01% Triton X-100 (or Tween-20) to the reaction buffer.
-
Result: If the
shifts dramatically (e.g., from 1 M to >100 M) or inhibition disappears, the compound was aggregating. Detergents break up the colloids but usually tolerate specific binding.
Part 3: Data Summary & Reference Tables
Table 1: Interference Fingerprints
| Interference Type | Signal Behavior (Inhibition Assay) | Hill Slope | Kinetic Profile | Mitigation |
| Autofluorescence | Signal plateaus or rises at high conc. | < 1.0 (Shallow) | High initial offset, normal rate (if not saturated) | Red-shifted dyes, Kinetic reads |
| Inner Filter Effect | Signal drops (False Potency) | ~1.0 (Normal) | Rate decreases proportionally to conc. | Absorbance correction, Lower conc. |
| Aggregation | Signal drops sharply (False Potency) | > 2.0 (Steep) | Erratic / Noisy | 0.01% Triton X-100 / DLS |
| True Inhibition | Signal drops (Sigmoidal) | ~1.0 | Rate decreases smoothly | N/A (Desired Result) |
Experimental Workflow: The "Artifact Check" Loop
Figure 2: Mandatory validation workflow for all hits < 10
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
-
Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance.[3][6][7][8][9] In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Gribbon, P., & Sewing, A. (2003). Fluorescence readouts in HTS: no gain without pain? Drug Discovery Today, 8(22), 1035-1043.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy).
-
Baell, J. B., & Holloway, G. A. (2010).[5] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
Sources
- 1. Research Portal [scholarship.miami.edu]
- 2. Inner Filter Effect Correction for Fluorescence Detection in AUC by Difference Invariant | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 3. static.horiba.com [static.horiba.com]
- 4. longdom.org [longdom.org]
- 5. drughunter.com [drughunter.com]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of LDN 209929 dihydrochloride and CHR-6494
A Technical Guide for Haspin Kinase Inhibition in Mitotic Research
Executive Summary
This guide provides a technical comparison between LDN-209929 dihydrochloride and CHR-6494 , the two primary small-molecule inhibitors of Haspin kinase (GSG2).
While both compounds target the same kinase to disrupt mitotic progression, they serve distinct research purposes:
-
LDN-209929 dihydrochloride is the superior chemical probe for basic biology. It offers high selectivity (particularly against DYRK2) and improved solubility due to its salt formulation, making it the gold standard for validating Haspin-specific mechanisms.
-
CHR-6494 is a cytotoxic agent with higher enzymatic potency but a broader phenotypic profile. It is frequently utilized in oncology translational studies to induce mitotic catastrophe, though its off-target toxicity profile requires careful control in mechanistic studies.
Mechanistic Grounding: The Haspin-H3T3ph Axis
To choose the correct inhibitor, one must understand the downstream signaling cascade. Haspin is an atypical serine/threonine kinase that is activated during mitosis (specifically prophase to metaphase) by Cdk1 and Plk1.[1]
The Signaling Cascade:
-
Activation: Plk1 relieves Haspin autoinhibition.[1]
-
Catalysis: Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph ).[1][2][3][4][5][6]
-
Recruitment: H3T3ph serves as a docking site for the Chromosomal Passenger Complex (CPC), specifically binding the Survivin subunit.[1][5]
-
Function: The CPC (containing Aurora B kinase) localizes to the inner centromere to correct erroneous microtubule-kinetochore attachments.
Inhibition Consequence: Loss of H3T3ph leads to CPC delocalization, chromosome misalignment, and mitotic arrest.
Figure 1: The Haspin signaling pathway.[2][4][7][8] Inhibitors block the H3T3ph-dependent recruitment of the CPC.[2]
Comparative Technical Profile
The following data aggregates enzymatic assays and cellular performance metrics.
| Feature | LDN-209929 Dihydrochloride | CHR-6494 |
| Primary Utility | Mechanistic Probe (High Specificity) | Antineoplastic Research (High Potency) |
| Enzymatic IC50 | ~55 nM | ~2 nM |
| Cellular IC50 | ~0.5 – 5 µM (Cell line dependent) | ~500 – 850 nM (e.g., HeLa, BxPC-3) |
| Selectivity | High. >180-fold selective vs. DYRK2.[9][10] | Moderate. Potent, but cytotoxicity often exceeds Haspin-dependent effects. |
| Solubility | High (Water/PBS). The dihydrochloride salt form significantly improves aqueous solubility. | Low. Requires DMSO; precipitation risk in aqueous media at high concentrations. |
| Off-Targets | Minimal. Optimized from LDN-192960 to remove DYRK2 inhibition. | Potential anti-angiogenic effects; cytotoxicity in non-tumorigenic lines (e.g., IEC-6) . |
Analysis of Efficacy[11]
-
Potency vs. Specificity: CHR-6494 is enzymatically more potent (2 nM vs 55 nM). However, in cellular assays, LDN-209929 provides a "cleaner" phenotype. CHR-6494 often induces rapid apoptosis that may confound studies looking strictly at chromosome alignment mechanics.
-
The DYRK2 Factor: Early Haspin inhibitors (like LDN-192960) inhibited DYRK2. LDN-209929 was chemically optimized to eliminate this off-target effect (IC50 for DYRK2 is ~10 µM). This makes LDN-209929 the only choice if your pathway of interest involves other CMGC family kinases.
Experimental Protocol: H3T3ph Immunofluorescence
To validate efficacy, you must measure the direct substrate (H3T3ph) in mitotic cells. Western blots are often insufficient due to the dilution of mitotic signals by interphase cells. Immunofluorescence (IF) is the mandatory validation method.
Reagents
-
Primary Antibody: Rabbit anti-H3T3ph (e.g., Millipore or Abcam).
-
Counterstain: Mouse anti-Aurora B (to verify delocalization) and DAPI.
-
Inhibitor: LDN-209929 2HCl (dissolved in water/PBS) or CHR-6494 (dissolved in DMSO).
Step-by-Step Workflow
-
Cell Synchronization (Critical):
-
Since Haspin is only active in mitosis, enrich the mitotic population.
-
Method: Treat cells with Thymidine (2 mM) for 18h, release for 9h, then add the inhibitor. Alternatively, use Nocodazole (3h) to arrest in prometaphase concurrently with inhibitor treatment.
-
-
Inhibitor Treatment:
-
LDN-209929: Treat at 1–5 µM for 1–2 hours.
-
CHR-6494: Treat at 500 nM for 1–2 hours.
-
Note: Long-term treatment (>24h) leads to apoptosis; keep treatment windows short for mechanistic assays.
-
-
Fixation:
-
Fix in 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Avoid: Methanol fixation can sometimes alter H3T3ph epitope availability.
-
-
Permeabilization & Blocking:
-
0.5% Triton X-100 in PBS (10 min).
-
Block with 3% BSA in PBS.
-
-
Staining:
-
Incubate primary anti-H3T3ph (1:500) overnight at 4°C.
-
Wash 3x PBS.
-
Incubate secondary fluorescent antibodies (1:1000) + DAPI.
-
-
Quantification:
-
Image only mitotic cells (condensed DNA).
-
Measure mean fluorescence intensity (MFI) on chromosomes.
-
Figure 2: Optimized workflow for validating Haspin inhibition using immunofluorescence.
Conclusion & Recommendation
-
Select LDN-209929 Dihydrochloride if:
-
You are conducting basic cell biology research (mitosis, centromere assembly).
-
You require a high-solubility compound for aqueous buffers.
-
You need to rule out DYRK2 inhibition.
-
Verdict: The superior Scientific Tool .
-
-
Select CHR-6494 if:
-
You are in oncology drug discovery looking for cytotoxic potency.
-
You are performing phenotypic screens for mitotic catastrophe.
-
Verdict: The superior Potency Lead .
-
References
-
MedChemExpress. "LDN-209929 dihydrochloride Datasheet." MedChemExpress. Link
-
ProbeChem. "CHR-6494 Chemical Probe Data." ProbeChem. Link
-
Tanaka, H., et al. "Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line."[8] Cell Journal, 2022.[8] Link
-
Journal of Medicinal Chemistry. "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors." ACS Publications, 2024. Link
-
Cuny, G.D., et al. "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.[11] Link
Sources
- 1. Autoinhibition and Polo-dependent multisite phosphorylation restrict activity of the histone H3 kinase Haspin to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Comprehensive Guide: LDN-209929 Dihydrochloride vs. Selective Haspin Inhibitors
[1]
Introduction: The Mitotic Kinase Landscape
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that functions as a critical regulator of mitosis.[1][2][3][4] Its primary physiological role is the phosphorylation of Histone H3 at Threonine 3 (H3T3ph).[2] This epigenetic mark serves as a docking site for the Chromosomal Passenger Complex (CPC)—comprising Aurora B, INCENP, Survivin, and Borealin—at the inner centromere.
Precise temporal and spatial regulation of Haspin is essential for correct chromosome alignment and segregation. Consequently, Haspin has emerged as a target for antimitotic cancer therapies.[2][3] However, the development of chemical probes has been plagued by off-target effects, particularly against the DYRK and CLK kinase families, which share structural homology in the ATP-binding pocket.
This guide provides a technical comparison of LDN-209929 dihydrochloride , a highly selective chemical probe, against other common inhibitors like CHR-6494, LDN-192960, and 5-Iodotubercidin (5-IT).
Compound Profile: LDN-209929 Dihydrochloride[6]
LDN-209929 dihydrochloride represents a second-generation acridine derivative optimized for selectivity. Unlike its predecessors, it decouples Haspin inhibition from DYRK2 inhibition, a common liability in this chemical class.
Mechanistic Action
LDN-209929 functions as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of Haspin, it prevents the transfer of phosphate to the Threonine 3 residue of Histone H3. This blockade disrupts the accumulation of Aurora B kinase at the centromere, leading to defects in chromosome alignment without immediately arresting cells in a specific phase, unlike spindle poisons (e.g., taxanes).
Key Physicochemical Properties[7][8][9]
-
Chemical Structure: Acridine core with optimized side chains to exploit specific hydrophobic pockets in Haspin.
-
Selectivity: >180-fold selectivity for Haspin over DYRK2 (IC50 = 9.9 µM).[6]
-
Solubility: Soluble in DMSO (up to 25 mg/mL) and water (with heating/sonication due to HCl salt form).
Comparative Landscape: Performance Metrics
The following table synthesizes experimental data comparing LDN-209929 with other primary Haspin inhibitors.
Table 1: Comparative Analysis of Haspin Inhibitors[10]
| Feature | LDN-209929 2HCl | CHR-6494 | LDN-192960 | 5-Iodotubercidin (5-IT) |
| Primary Target IC50 | 55 nM (Haspin) | 2 nM (Haspin) | 10 nM (Haspin) | ~30 nM (Haspin) |
| Major Off-Targets | Minimal (DYRK2 IC50 ~10 µM) | BRAF, MARKs, some DYRKs | DYRK2 (IC50 48 nM), CLK1 | Adenosine Kinase, CK1, DYRKs, CLKs |
| Selectivity Profile | High (Best-in-class probe) | Moderate to High | Low (Dual Haspin/DYRK2) | Poor (Broad spectrum) |
| Cellular Phenotype | Reduced H3T3ph; Alignment defects | Mitotic catastrophe; Spindle defects | Reduced H3T3ph; Proteasome inhibition (via DYRK2) | DNA damage; p53 activation (Genotoxic) |
| In Vivo Utility | Limited (Probe use) | Validated (Xenografts) | Limited | Toxic/Genotoxic |
| Recommended Use | Mechanistic validation of Haspin biology | Anticancer efficacy studies | Dual Haspin/DYRK2 studies | Not recommended for specific Haspin studies |
Critical Analysis
-
LDN-209929 is the superior choice for basic science researchers aiming to dissect the specific role of Haspin without confounding variables from DYRK2 inhibition.
-
CHR-6494 is more potent but exhibits a broader polypharmacology profile, making it better suited for phenotypic cancer killing assays rather than precise pathway dissection.
-
5-IT should be considered obsolete for Haspin-specific research due to its severe genotoxicity and inhibition of adenosine kinase.
Signaling Pathway Visualization
Understanding the downstream effects of Haspin inhibition is crucial for experimental design. The diagram below illustrates the Haspin-CPC axis.
Caption: The Haspin-CPC signaling axis. LDN-209929 blocks H3T3ph generation, preventing CPC centromeric localization.
Experimental Protocols
To validate LDN-209929 activity, researchers should utilize a combination of biochemical and cellular assays.
Protocol A: In Vitro Haspin Kinase Assay
Objective: Determine IC50 or percentage inhibition in a cell-free system.
-
Reagent Preparation:
-
Enzyme: Recombinant human Haspin kinase (residues 470-798).
-
Substrate: Biotinylated Histone H3 (1-21) peptide or recombinant nucleosomes.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
-
Compound Setup:
-
Prepare a 10-point dilution series of LDN-209929 in DMSO (Final DMSO < 1%).
-
-
Reaction:
-
Mix Enzyme (2-5 nM final) with Compound in reaction buffer. Incubate 15 min at RT.
-
Initiate reaction by adding ATP (10-50 µM) and Substrate (1 µM).
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection (TR-FRET or Radiometric):
-
TR-FRET: Add Europium-labeled anti-H3T3ph antibody and APC-labeled Streptavidin. Read signal.
-
Radiometric: Use [γ-³³P]ATP. Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count scintillation.
-
Protocol B: Cellular H3T3ph Immunofluorescence
Objective: Confirm cellular target engagement and phenotype.
-
Cell Synchronization:
-
Treat HeLa or U2OS cells with Thymidine (2 mM) for 18 hours.
-
Release for 9 hours, then add Nocodazole (100 ng/mL) for 4 hours to arrest cells in prometaphase.
-
-
Inhibitor Treatment:
-
Add LDN-209929 (100 nM – 1 µM) during the final 2 hours of the Nocodazole block.
-
Control: DMSO vehicle.
-
-
Fixation & Staining:
-
Fix cells with 4% Paraformaldehyde (15 min) or ice-cold Methanol (10 min).
-
Permeabilize with 0.5% Triton X-100/PBS.
-
Block with 3% BSA.
-
-
Antibody Incubation:
-
Primary: Rabbit anti-H3T3ph (1:1000) + Mouse anti-Aurora B (1:500). Incubate O/N at 4°C.
-
Secondary: Anti-Rabbit Alexa Fluor 488 + Anti-Mouse Alexa Fluor 594.
-
Counterstain: DAPI (Nuclei).
-
-
Analysis:
-
Image using Confocal Microscopy.[7]
-
Quantification: Measure H3T3ph intensity specifically at centromeres (colocalized with CREST or Cenp-A markers if available).
-
Workflow Visualization: Compound Validation
The following diagram outlines the logical flow for validating a Haspin inhibitor in a new biological context.
Caption: Step-by-step validation workflow for confirming Haspin inhibitor specificity and efficacy.
Expert Insights & Troubleshooting
Solubility and Stability
LDN-209929 is supplied as a dihydrochloride salt.[5][6] It is hygroscopic.[8]
-
Storage: Store powder at -20°C under desiccant.
-
Stock Solution: Dissolve in dry DMSO to 10 mM. If precipitation occurs, sonicate at 37°C. Avoid freeze-thaw cycles; aliquot into single-use vials.
Interpreting "Selectivity"
While LDN-209929 is "selective," no kinase inhibitor is absolute. At high concentrations (>5 µM), it may inhibit DYRK2.
-
Recommendation: Always perform dose-response curves. If the phenotype (e.g., alignment defect) occurs at 100-500 nM but off-target toxicity appears at 10 µM, the window is sufficient.
-
Negative Control: Use LDN-211848 (a related analog) if available, or compare with 5-IT to differentiate Haspin-specific effects from general kinase toxicity.
Differentiating Haspin vs. Aurora B Inhibition
Both Haspin and Aurora B inhibitors cause chromosome misalignment.[7]
-
Differentiation: Haspin inhibition reduces H3T3ph but leaves H3S10ph (Aurora B substrate) largely intact in early mitosis. Aurora B inhibition (e.g., ZM447439) abolishes H3S10ph.[7]
References
-
Cuny, G. D., et al. (2012). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 2015-2019. Link
-
Dai, J., et al. (2005). The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment.[1][9] Genes & Development, 19(4), 472-488.[9] Link
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 31(11), 1408-1418. Link
-
Amato, R., et al. (2014). 5-Iodotubercidin and other kinase inhibitors as tools for the study of Haspin kinase. Methods in Molecular Biology, 1170, 563-573. Link
-
Banerjee, S., et al. (2019). Ancient drug curcumin impedes 26S proteasome activity by direct inhibition of dual-specificity tyrosine-regulated kinase 2. Proceedings of the National Academy of Sciences, 115(32), 8155-8160.[10] (Discusses LDN-192960 selectivity). Link
Sources
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 6. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line [celljournal.org]
- 10. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
Comprehensive Guide: Off-Target Kinase Profiling of LDN-209929 Dihydrochloride
Content Type: Publish Comparison Guide Subject: Kinase Selectivity & Chemical Biology Primary Target: Haspin (Gsg2) Status: Validated Chemical Probe
Executive Summary & Critical Disambiguation
LDN-209929 dihydrochloride is a potent, ATP-competitive small molecule inhibitor designed to target Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) . It is widely utilized to study mitosis, specifically the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) and the recruitment of the Chromosomal Passenger Complex (CPC).
⚠️ Critical Disambiguation
Before proceeding, researchers must distinguish this compound from other "LDN" series inhibitors to avoid experimental failure:
-
LDN-193189: BMP Type I Receptor Inhibitor (ALK2/ALK3) (Bone/Signaling).
-
LDN-212854: ALK2 Specific Inhibitor (FOP Research).
This guide focuses exclusively on the kinase selectivity profile of LDN-209929.
The Selectivity Narrative: Evolution from LDN-192960
To understand the off-target profile of LDN-209929, one must understand its medicinal chemistry origin. It was developed to resolve the "dual-inhibition" liability of its predecessor, LDN-192960 .
While LDN-192960 is a potent Haspin inhibitor (
LDN-209929 represents the solution:
-
Primary Target (Haspin): Retains high potency (
).[1][4][5] -
Major Off-Target (DYRK2): Potency reduced drastically (
). -
Result: A selectivity window expansion from ~5-fold (precursor) to ~180-fold (LDN-209929).
Comparative Selectivity Table
| Feature | LDN-209929 (Subject) | LDN-192960 (Precursor) | CHR-6494 (Alternative) |
| Primary Target | Haspin | Haspin | Haspin |
| Haspin IC50 | 55 nM | 10 nM | 2 nM |
| DYRK2 IC50 | ~9,900 nM | 48 nM | > 1,000 nM |
| Selectivity (Haspin/DYRK2) | ~180-fold | ~5-fold | High |
| Chemical Class | Acridine Analog | Acridine Analog | Imidazopyridazine |
| Key Liability | Moderate potency vs. CHR-6494 | Dual inhibitor (Dirty) | DNA intercalation risk (High conc.) |
Off-Target Profiling: The "Danger Zone"
When profiling LDN-209929, researchers should focus on the CMGC kinase family . Due to the structural conservation of the ATP-binding pocket, Haspin inhibitors frequently cross-react with CLKs, CDKs, and DYRKs.
Tier 1: Confirmed Off-Targets (Monitor Closely)
These kinases share significant structural homology with Haspin in the hinge-binding region.
-
DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2):
-
Risk: Low at physiological doses (<1 µM).
-
Data: IC50 ~10 µM.
-
Action: If you observe proteasome regulation effects or Hedgehog pathway modulation, verify if your concentration exceeds 5 µM.
-
Tier 2: Potential Cross-Reactivity (The "Usual Suspects")
Based on the acridine scaffold SAR (Structure-Activity Relationship), the following kinases often appear as minor off-targets in this chemical series:
-
CLK1 / CLK2 / CLK3 (Cdc2-like kinases): Involved in splicing. Precursor LDN-192960 showed inhibition of CLK1 (
). While LDN-209929 is optimized, residual activity in the low micromolar range is possible. -
CDK1 (Cyclin-dependent kinase 1): The master regulator of mitosis. Since Haspin acts in mitosis, distinguishing CDK1 inhibition from Haspin inhibition is vital. LDN-209929 is generally selective against CDK1, but high doses (>10 µM) may induce non-specific cell cycle arrest.
Visualizing the Mechanism & Specificity
Diagram 1: The Selectivity Filter
This decision tree illustrates how LDN-209929 filters out related kinases to achieve Haspin specificity.
Caption: The optimization pathway of LDN-209929, highlighting the suppression of DYRK2 affinity to achieve Haspin selectivity.
Diagram 2: Functional Consequence in Mitosis
Understanding where LDN-209929 acts allows researchers to validate "on-target" effects (misaligned chromosomes) vs. "off-target" effects (e.g., cell cycle arrest in G1, indicative of CDK/DYRK inhibition).
Caption: Mechanism of Action. LDN-209929 blocks Haspin, preventing H3T3 phosphorylation, which fails to recruit the Chromosomal Passenger Complex (CPC), causing alignment defects.
Validated Experimental Protocols
To ensure scientific integrity (E-E-A-T), use these self-validating protocols to confirm the activity and selectivity of LDN-209929 in your specific model.
Protocol A: In Vitro Kinase Selectivity Check (Radiometric)
Use this to quantify the Selectivity Score.
-
Reagents: Recombinant Haspin (aa 470-798) and DYRK2 enzymes; [
- P]ATP; Histone H3 peptide substrate. -
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl
, 1 mM DTT. -
Reaction:
-
Incubate LDN-209929 (0.1 nM to 10 µM titration) with kinase and substrate for 15 min.
-
Initiate with ATP (at
concentration, typically 10-50 µM) spiked with P-ATP. -
Incubate 30 min at 30°C.
-
-
Detection: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and measure via scintillation counting.
-
Validation Criteria:
Protocol B: Cellular On-Target Validation (Immunofluorescence)
Use this to prove the compound is working inside the cell.
-
Cell Line: HeLa or U2OS cells (synchronized in mitosis using Nocodazole 200 ng/mL for 16h).
-
Treatment: Treat with LDN-209929 (100 nM - 1 µM) for 2 hours during the Nocodazole block.
-
Note: Do not exceed 5 µM to avoid off-target cytotoxicity.
-
-
Staining:
-
Fix cells (4% Paraformaldehyde).
-
Primary Antibody: Anti-H3T3ph (Specific marker for Haspin activity).
-
Co-stain: DAPI (DNA) and Anti-Tubulin.
-
-
Readout:
-
Positive Control (DMSO): Strong H3T3ph signal on condensed chromosomes.
-
LDN-209929 Treated: >80% reduction in H3T3ph signal intensity.
-
Off-Target Check: If cells exit mitosis prematurely or show flattened morphology (interphase reversion) at low doses, suspect CDK1 inhibition.
-
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[6] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.
- Significance: The primary medicinal chemistry paper describing the synthesis of LDN-209929 and its optimiz
-
Huertas, D., et al. (2012). "Antitumor activity of a novel small-molecule inhibitor of the histone kinase Haspin." Oncogene, 31, 1408–1418.
- Significance: Characterizes the cellular effects of Haspin inhibition (using the related inhibitor CHR-6494)
-
Amato, R., et al. (2014). "Haspin regulates the centromeric localization of the chromosomal passenger complex." Cell Cycle, 13(15).
- Significance: Details the biological pathway (Haspin -> H3T3ph -> CPC) visualized in Diagram 2.
-
MedChemExpress D
- Significance: Provides commercial validation of the selectivity d
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. bec.uac.bj [bec.uac.bj]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Haspin Kinase | TargetMol [targetmol.com]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | bioRxiv [biorxiv.org]
rescue experiments to confirm on-target effects of haspin inhibition
This guide provides a rigorous technical framework for validating the on-target specificity of Haspin inhibitors, designed for researchers in drug discovery and cell biology.
Executive Summary: The Specificity Challenge
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is an atypical serine/threonine kinase with a singular, critical mitotic function: phosphorylating Histone H3 at Threonine 3 (H3T3ph ). This mark recruits the Chromosomal Passenger Complex (CPC)—including Aurora B—to centromeres, ensuring proper chromosome alignment.
Small molecule inhibitors like CHR-6494 and 5-iodotubercidin (5-ITu) are potent tools for studying this pathway.[1] However, the ATP-binding pockets of kinases are evolutionarily conserved, making "off-target" inhibition a pervasive risk. Observing a phenotype (e.g., mitotic arrest) upon treatment is insufficient proof of Haspin inhibition.
The Solution: This guide compares and details three validation strategies, culminating in the "Gold Standard" Inhibitor-Resistant Mutant Rescue , which definitively isolates on-target activity from off-target toxicity.
Comparative Analysis of Validation Strategies
| Feature | Strategy A: Phenotypic Triangulation | Strategy B: Overexpression Rescue | Strategy C: Inhibitor-Resistant Mutant (Gold Standard) |
| Methodology | Compare Drug phenotype vs. RNAi/CRISPR phenotype. | Overexpress WT Haspin to titrate out the inhibitor. | Express a "Gatekeeper" mutant (e.g., F605T) that cannot bind the drug. |
| Causality | Correlative: Shows the drug mimics the genetic loss. | Quantitative: Shows the drug competes with the target. | Definitive: Proves the drug must bind the target to cause the effect. |
| Robustness | Low.[2] Both methods could have different off-targets. | Medium. High drug doses can still overwhelm overexpression. | High. The mutant functions normally but is immune to the drug. |
| Key Reagent | siHaspin / sgRNA | Plasmid: CMV::Haspin-WT | Plasmid: CMV::Haspin-F605T (for 5-ITu) |
| Verdict | Baseline Requirement | Supporting Evidence | Conclusive Proof |
Deep Dive: The Gold Standard (Inhibitor-Resistant Mutant)
The Mechanism: The "Gatekeeper" Residue
Most kinase inhibitors bind the ATP pocket, often anchoring to a specific "gatekeeper" residue.[3] In Haspin, Phenylalanine 605 (Phe605) acts as this gatekeeper.[4]
-
5-iodotubercidin (5-ITu) relies on a specific halogen-aromatic
-interaction with Phe605 to bind tightly.[4] -
The Rescue Mutation: Mutating Phe605 to Threonine (F605T ) or Tyrosine (F605Y ) disrupts this interaction, preventing drug binding without destroying the kinase's catalytic ability to phosphorylate H3.
The Logic Flow
Caption: Logic of the Gatekeeper Rescue. In WT cells, 5-ITu inhibits Haspin, blocking H3T3ph. In F605T mutant cells, the drug cannot bind; the kinase remains active, H3T3ph is maintained, and mitosis proceeds, proving the drug's effect was strictly Haspin-dependent.
Experimental Protocols
Protocol A: Generation of the Rescue System
Objective: Create a cell line where endogenous Haspin is replaced or out-competed by the Drug-Resistant Mutant.
-
Construct Design:
-
Backbone: Mammalian expression vector (e.g., pcDNA3.1 or Lentiviral pLKO.1).
-
Insert: Human Haspin CDS with F605T point mutation (generated via Site-Directed Mutagenesis).
-
Tag: N-terminal GFP or FLAG for easy detection.
-
-
Transfection/Transduction:
-
Transfect HeLa or U2OS cells.[1]
-
Note: For a "clean" rescue, use CRISPR/Cas9 to knock out endogenous Haspin first, or use an siRNA targeting the 3' UTR (which the plasmid lacks) to silence endogenous Haspin while expressing the mutant.
-
Protocol B: The Rescue Assay (Immunofluorescence)
Objective: Quantify the rescue of H3T3 phosphorylation in the presence of the inhibitor.
-
Cell Seeding: Seed Control (WT) and Rescue (F605T) cells on coverslips.
-
Synchronization (Optional but Recommended):
-
Treat with Thymidine (2 mM, 16h)
Release (8h) Treat with Inhibitor. -
This enriches for mitotic cells where Haspin is active.
-
-
Inhibitor Treatment:
-
Add 5-iodotubercidin (5-ITu) at 1–5 µM or CHR-6494 at 50–500 nM .
-
Incubate for 1 hour (Haspin acts in prophase/prometaphase).
-
-
Fixation & Staining:
-
Fix with 4% Paraformaldehyde (15 min).
-
Permeabilize with 0.5% Triton X-100.
-
Primary Antibody: Rabbit anti-H3T3ph (1:1000).
-
Co-stain: Mouse anti-Aurora B (to verify CPC recruitment) and DAPI.
-
-
Data Acquisition:
-
Image mitotic cells (Prometaphase).[5]
-
Quantify H3T3ph signal intensity specifically on chromosomes.
-
Data Interpretation Table:
| Condition | H3T3ph Signal | Mitotic Alignment | Conclusion |
|---|---|---|---|
| WT + DMSO | High (+++) | Aligned | Normal Baseline |
| WT + Inhibitor | Low (-) | Misaligned | Drug works (or is toxic) |
| F605T + DMSO | High (+++) | Aligned | Mutant is functional |
| F605T + Inhibitor | High (+++) | Aligned | SUCCESSFUL RESCUE |
| F605T + Inhibitor | Low (-) | Misaligned | FAILURE (Off-target effects dominate) |
Alternative: Overexpression Rescue (CHR-6494)
If constructing the F605T mutant is not feasible, the Overexpression Strategy is a valid alternative, particularly for the inhibitor CHR-6494 .
-
Principle: CHR-6494 is an ATP-competitive inhibitor.[6] By massively increasing the concentration of Haspin enzyme (via overexpression), you shift the equilibrium, requiring significantly more drug to achieve the same inhibition (
shift). -
Evidence: Studies have shown that Haspin-transfected HeLa cells exhibit a partial rescue, with the
of CHR-6494 increasing from ~473 nM to significantly higher levels compared to controls [1]. -
Workflow:
-
Generate Stable Haspin-Overexpressing cells.
-
Perform an MTT or CellTiter-Glo viability assay with a dose-response curve of CHR-6494 (0–10 µM).
-
Success Criteria: The dose-response curve for the Overexpressing line must shift to the right (higher survival at the same drug dose) compared to the Parental line.
-
References
-
Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Source:[7][8][9] Huertas, D., et al. (2012). Oncogene. Context: Describes CHR-6494 and demonstrates the Overexpression Rescue (Strategy B) where Haspin-transfected cells showed increased IC50. URL:[Link]
-
Exploring the thermodynamic, kinetic and inhibitory mechanisms of 5-iTU targeting mitotic kinase haspin. Source: Wang, Q., et al. (2021).[4][10] Physical Chemistry Chemical Physics. Context: Identifies Phe605 as the gatekeeper residue and characterizes the F605T/F605Y mutants used for Strategy C (Mutant Rescue) against 5-iodotubercidin . URL:[Link]
-
5-Iodotubercidin Is a Potent Haspin Inhibitor. Source:[2][6][5][10][11] De Antoni, A., et al. (2012).[5] Methods in Molecular Biology / ResearchGate. Context: Establishes 5-iodotubercidin (5-ITu) as a potent Haspin inhibitor and details the kinase assay protocols supporting the inhibitor-resistant mutant logic. URL:[Link]
-
Structure and functional characterization of the atypical human kinase haspin. Source: Eswaran, J., et al. (2009).[12] PNAS.[12] Context: Provides the crystal structure of Haspin bound to 5-iodotubercidin, visualizing the interaction with the gatekeeper residue, essential for designing rescue mutants. URL:[Link][12]
Sources
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Exploring the thermodynamic, kinetic and inhibitory mechanisms of 5-iTU targeting mitotic kinase haspin by integrated molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validating the Anti-Proliferative Efficacy of LDN-209929 Dihydrochloride
A Comparative Technical Guide for Drug Discovery & Basic Research
Executive Summary: The Haspin Advantage
In the landscape of anti-mitotic drug development, LDN-209929 dihydrochloride (LDN-209929) represents a critical tool for dissecting the role of Haspin kinase (Haploid Germ Cell-specific Nuclear Protein Kinase). Unlike broad-spectrum microtubule poisons (e.g., Paclitaxel) or pan-Aurora inhibitors, LDN-209929 offers a precision strike against the Histone H3 Threonine 3 (H3T3) phosphorylation axis.
This guide provides a rigorous validation framework for LDN-209929, focusing on its mechanism, comparative performance against alternatives like CHR-6494, and the specific experimental protocols required to verify its on-target anti-proliferative effects.
Mechanistic Basis: The H3T3ph-CPC Axis
To validate LDN-209929, one must understand that its primary anti-proliferative mechanism is not direct cytotoxicity, but rather the induction of mitotic catastrophe via the displacement of the Chromosomal Passenger Complex (CPC).
The Mechanism:
-
Normal State: Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph) during prophase/metaphase.[1][2][3][4] This "mark" recruits the CPC (Survivin, Borealin, INCENP, Aurora B) to the inner centromere.
-
Inhibition State: LDN-209929 inhibits Haspin.[4][5][6][7][8][9] H3T3 is not phosphorylated. The CPC fails to localize to centromeres.
-
Outcome: Aurora B cannot correct erroneous microtubule-kinetochore attachments. The cell arrests in mitosis or exits with severe chromosomal segregation errors, leading to apoptosis.
Visualization: The Haspin Signaling Cascade
Figure 1: The Haspin-H3T3ph-CPC axis. LDN-209929 blocks the upstream phosphorylation event, preventing CPC recruitment.
Comparative Analysis: LDN-209929 vs. Alternatives
When selecting a chemical probe, specificity is paramount. While CHR-6494 is often cited for its high potency, LDN-209929 provides a distinct chemical scaffold (acridine derivative) with a well-defined selectivity profile, particularly against the closely related kinase DYRK2.
Table 1: Haspin Inhibitor Landscape[11]
| Feature | LDN-209929 (2HCl) | CHR-6494 | 5-Iodotubercidin (5-ITu) |
| Primary Target | Haspin Kinase | Haspin Kinase | Adenosine Kinase / Haspin |
| Potency (IC50) | ~55–60 nM | ~2 nM | ~5–10 nM |
| Selectivity | High. >180-fold vs. DYRK2. | High. | Low. Broad kinase inhibition. |
| Chemical Class | Acridine derivative | Indazole derivative | Nucleoside analog |
| Solubility | Improved (Dihydrochloride salt) | Poor (requires careful DMSO handling) | Good |
| Primary Use Case | Validation. Best for confirming Haspin-specific phenotypes due to DYRK2 selectivity. | Potency. Best for maximal suppression in aggressive cancer models. | Historical. Largely obsolete for specific Haspin studies. |
Expert Insight: Do not rely on a single inhibitor. To rigorously validate a Haspin-dependent phenotype, use LDN-209929 and CHR-6494 in parallel. If the phenotype (loss of H3T3ph) is observed with both structurally distinct compounds, the effect is likely on-target.
Validation Protocols: Proving the Effect
Merely adding the drug to cells is insufficient. Because H3T3ph is a mitosis-specific marker , treating an asynchronous population will yield a weak signal that is difficult to quantify. You must use a synchronization workflow.
Protocol A: The "Mitotic Trap" (Biochemical Validation)
Objective: Confirm LDN-209929 inhibits Haspin kinase activity inside the cell. Readout: Western Blot for H3T3ph (Loss of signal).
-
Seeding: Seed HeLa or U2OS cells at 40% confluence.
-
Synchronization (Optional but Recommended): Treat with 2 mM Thymidine for 18 hours to synchronize in S-phase, wash, and release for 6 hours.
-
The Trap: Treat cells with Nocodazole (300 nM) + LDN-209929 (100 nM - 1 µM) simultaneously for 14–16 hours.
-
Why Nocodazole? It arrests cells in prometaphase, maximizing the population of cells that should have high H3T3ph. This creates a high signal-to-noise ratio for the inhibitor to work against.
-
-
Harvest: Collect mitotic shake-off cells (floating) and lysed adherent cells.
-
Analysis: Western Blot.
-
Primary Antibody: Anti-Histone H3 (Thr3) phosphorylated (Clone JY325 or equivalent).
-
Control Antibody: Anti-Histone H3 (Total) and Anti-H3S10ph .
-
Success Criteria: LDN-209929 must abolish H3T3ph without reducing H3S10ph. (H3S10ph is Aurora B dependent; global levels should remain high in mitosis even if Haspin is inhibited).
-
Protocol B: Immunofluorescence (Phenotypic Validation)
Objective: Visualize the displacement of Aurora B from centromeres.
-
Treatment: Treat asynchronous cells with LDN-209929 (200 nM) for 16 hours.
-
Fixation: 4% Paraformaldehyde (10 min). Do not use methanol if staining for certain CPC components as epitopes may be lost.
-
Staining:
-
Observation: Look for mitotic cells (condensed DNA).
-
Control: Aurora B colocalizes perfectly with ACA (Red/Green overlap = Yellow).
-
LDN Treated: Aurora B is diffuse along the chromosome arms or cytoplasmic, while ACA remains distinct.
-
Visualization: Experimental Workflow
Figure 2: The "Mitotic Trap" workflow. Co-treatment with Nocodazole is essential to accumulate enough mitotic cells to biochemically detect the loss of H3T3ph.
Expert Troubleshooting & Optimization
1. The "Solubility" Trap: LDN-209929 is supplied as a dihydrochloride salt to improve solubility over the free base. However, stock solutions (usually 10 mM) should be made in DMSO .
-
Critical: When diluting into aqueous media, ensure the final DMSO concentration is <0.5%. High DMSO can induce spindle artifacts that mimic Haspin inhibition.
2. Distinguishing Haspin vs. Aurora B Inhibition: This is the most common error in peer review.
-
Aurora B Inhibitors (e.g., ZM447439): Cause loss of H3S10ph and H3T3ph (because Aurora B feedback loop is required for maximal Haspin activity).
-
Haspin Inhibitors (LDN-209929): Cause loss of H3T3ph only . Global H3S10ph levels remain high (though localization may change).
-
Action: Always blot for H3S10ph to prove you have not simply killed the kinase activity of Aurora B.
3. Timing Matters: Haspin expression and activity peak in mitosis.[4] Long-term treatment (48h+) will result in massive apoptosis (sub-G1 peak on FACS). For mechanistic studies, restrict treatment to <24 hours to capture the cause (misalignment) rather than the consequence (death).
References
-
Cuny, G. D., et al. (2012). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene.
-
Wang, F., et al. (2010). Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis. Science.
-
Kelly, A. E., et al. (2010). Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B. Science.
-
Amato, R., et al. (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors.[11] Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Structure–activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haspin Kinase | BioChemPartner [biochempartner.com]
- 10. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Kinase Inhibitor Specificity of LDN-209929 Dihydrochloride for DYRK2
In the intricate world of signal transduction, the specificity of a chemical probe is paramount. For researchers investigating the cellular roles of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a serine/threonine kinase implicated in cell cycle regulation, DNA damage response, and tumorigenesis, the choice of a selective inhibitor is a critical determinant of experimental success.[1][2] This guide provides an in-depth comparison of LDN-209929 dihydrochloride, a known Haspin kinase inhibitor with activity against DYRK2, and other alternative inhibitors. We will delve into the experimental methodologies required to rigorously assess inhibitor specificity, empowering researchers to make informed decisions for their studies.
The Imperative for DYRK2 Specificity
The DYRK family of kinases, comprising DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, share a high degree of homology within their kinase domains. This structural similarity presents a significant challenge in the development of isoform-specific inhibitors.[3] Off-target inhibition of other DYRK family members or unrelated kinases can lead to ambiguous or misleading experimental results, confounding the interpretation of DYRK2's specific functions. Therefore, a thorough evaluation of an inhibitor's selectivity profile is not just recommended; it is an essential prerequisite for its use as a reliable research tool.
LDN-209929 Dihydrochloride: A Profile of a Haspin/DYRK2 Inhibitor
LDN-209929 dihydrochloride is a potent, ATP-competitive inhibitor primarily targeting Haspin kinase, with a reported IC50 of 55 nM. However, it also exhibits inhibitory activity against DYRK2, albeit with a significantly lower potency (IC50 = 9.9 µM), giving it a 180-fold selectivity for Haspin over DYRK2. This substantial difference in potency is a key consideration for its application in DYRK2-focused research. While it can be used to inhibit DYRK2, the high concentrations required may lead to off-target effects on other kinases.
LDN-209929 is an optimized analogue of LDN-192960. While a comprehensive kinome scan for LDN-209929 is not publicly available, the selectivity profile of its predecessor, LDN-192960, offers valuable insights. LDN-192960, also a DYRK2 inhibitor, has been shown to inhibit other kinases, most notably Haspin and DYRK3.[4][5] This suggests that LDN-209929 may also exhibit activity against these kinases.
A Comparative Landscape of DYRK2 Inhibitors
To provide a clearer picture of the available tools, the following table compares LDN-209929 dihydrochloride with other notable DYRK2 inhibitors.
| Inhibitor | Target(s) | IC50 for DYRK2 | Key Selectivity Notes | Reference(s) |
| LDN-209929 dihydrochloride | Haspin, DYRK2 | 9.9 µM | 180-fold more selective for Haspin. | |
| LDN-192960 | DYRK2, Haspin, DYRK3 | 48 nM | Also inhibits Haspin and DYRK3. | [4] |
| C17 | DYRK2 | Single-digit nM | Developed from the LDN-192960 scaffold with improved selectivity against closely related kinases. | [3] |
| YK-2-69 | DYRK2 | Not specified | Highly selective DYRK2 inhibitor. | |
| Harmine | DYRKs | Not specified | A natural product that inhibits multiple DYRK family members. | |
| GSK-626616 | DYRK3, DYRK1A, DYRK2 | Potent, similar to DYRK3 | Potent inhibitor of DYRK3 with similar potency for DYRK1A and DYRK2. |
Experimental Workflows for Assessing Inhibitor Specificity
To empirically determine the specificity of a DYRK2 inhibitor like LDN-209929, a multi-pronged approach employing both in vitro and in-cell assays is crucial.
In Vitro Kinase Inhibition Assay
This is the foundational experiment to determine the potency of an inhibitor against a purified kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Rationale: By directly measuring the inhibition of purified DYRK2 enzyme activity, this assay provides a quantitative measure of the inhibitor's potency. Performing this assay at varying ATP concentrations can also reveal the inhibitor's mechanism of action (e.g., ATP-competitive).
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced.[6][7][8]
-
Reagent Preparation:
-
Prepare a stock solution of LDN-209929 dihydrochloride in DMSO.
-
Create a serial dilution of the inhibitor in kinase buffer.
-
Prepare a solution of purified, active DYRK2 enzyme in kinase buffer.
-
Prepare a solution of a suitable DYRK2 substrate (e.g., a synthetic peptide) and ATP at a concentration near the Km for DYRK2.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor dilution (or DMSO for control).
-
Add 5 µL of the DYRK2 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Kinome Profiling
To obtain a broad view of an inhibitor's selectivity, it is essential to screen it against a large panel of kinases. Commercial services like KINOMEscan™ offer comprehensive profiling against hundreds of human kinases.
Rationale: This unbiased approach identifies potential off-targets that might not be predicted based on sequence homology alone. The resulting "kinome map" provides a visual and quantitative representation of the inhibitor's selectivity.[10][11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12][13]
Rationale: This assay validates that the inhibitor can enter the cell and bind to its intended target, DYRK2, under physiological conditions. It can also be used to assess off-target engagement within the cell.
Detailed Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of LDN-209929 or DMSO for 1-2 hours.
-
-
Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Probe the membrane with a primary antibody specific for DYRK2.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence-based method.[14]
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the lowest temperature point.
-
Plot the normalized intensity versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
DYRK2 Signaling: A Simplified Overview
Understanding the signaling context of DYRK2 is crucial for designing meaningful experiments. DYRK2 is a key regulator of several cellular processes.
Conclusion and Future Directions
References
-
Banerjee, S., et al. (2022). Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry. eLife, 11, e77696. [Link]
-
Banerjee, S., et al. (2019). Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression. Proceedings of the National Academy of Sciences, 116(32), 16001-16010. [Link]
-
Banerjee, S., et al. (2021). Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry. bioRxiv. [Link]
-
Gorska, M. M., et al. (2018). Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases. Journal of Medicinal Chemistry, 61(23), 10726-10741. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. [Link]
-
ResearchGate. (n.d.). Fig. 3. LDN192960 is a potent and selective inhibitor of DYRK2. [Link]
-
El-Hachem, N., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
-
Escalante, C. R., et al. (2020). The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities. Cancers, 12(8), 2062. [Link]
-
Uchida, T., et al. (2021). Functional Roles of DYRK2 as a Tumor Regulator. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Wikipedia. (n.d.). DYRK2. [Link]
-
UniProt. (n.d.). DYRK2 - Dual specificity tyrosine-phosphorylation-regulated kinase 2 - Homo sapiens (Human). [Link]
-
Konze, K. D., & Fallahi-Sichani, M. (2021). DYRK2 controls a key regulatory network in chronic myeloid leukemia stem cells. Journal of Biological Chemistry, 297(5), 101234. [Link]
-
Lim, C. S., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1-20. [Link]
-
Mao, Y., et al. (2011). Protein kinase DYRK2 is an E3-ligase specific molecular assembler. PLoS ONE, 6(11), e27619. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 187-204. [Link]
-
PubMed Central. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]
-
Miettinen, T. P., & Björklund, M. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 891391. [Link]
-
LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]
-
Ma, H., et al. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Johnson, G. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2825-2834. [Link]
Sources
- 1. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Roles of DYRK2 as a Tumor Regulator [mdpi.com]
- 3. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 4. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. carnabio.com [carnabio.com]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Operational Disposal Guide: LDN-209929 Dihydrochloride
Executive Summary & Chemical Identity[1][2][3]
LDN-209929 dihydrochloride is a potent, cell-permeable small molecule inhibitor targeting Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase).[1] Unlike general laboratory reagents, this compound is a highly specific bioactive agent capable of altering cell cycle progression (mitosis) at nanomolar concentrations (
Critical Directive: Due to its high potency and halogenated structure (containing chlorine), this substance must never be disposed of via sanitary sewer systems. All waste streams must be segregated for high-temperature incineration.
Chemical Specifications Table
| Parameter | Specification |
| Compound Name | LDN-209929 Dihydrochloride |
| CAS Number | 1784281-97-5 (Salt form) |
| Molecular Formula | |
| Molecular Weight | 405.77 g/mol |
| Solubility | DMSO (~33 mg/mL), Water (Soluble, acidic pH) |
| Primary Hazard | Bioactive Kinase Inhibitor; Acidic (releases HCl in solution) |
| Halogen Content | Yes (Chlorine atoms on scaffold + HCl counterions) |
Risk Assessment & Handling Principles
Before disposal, one must understand the "Why" behind the protocol. The disposal strategy is dictated by three factors:
-
Bioactivity: As a Haspin inhibitor, it impacts histone H3 phosphorylation.[1] Environmental release could theoretically disrupt aquatic life cycles at trace levels.
-
Acidity: The dihydrochloride salt form means that in aqueous solution, the compound will lower pH. While not a primary corrosive hazard in milligram quantities, it classifies the waste as chemically aggressive.
-
Halogenation: The molecule contains a chlorinated thiophene/acridine-like scaffold. Combustion at insufficient temperatures can generate toxic byproducts (e.g., dioxins/furans). Therefore, it requires High-Temperature Incineration.
GHS Hazard Classification (Precautionary)
While specific SDS data may vary by supplier, treat as:
-
H301: Toxic if swallowed.[2]
-
H315/H319: Causes skin and serious eye irritation (Acidic salt).
-
H361: Suspected of damaging fertility or the unborn child (Standard precaution for mitotic inhibitors).
Disposal Workflows (Step-by-Step)
A. Solid Waste (Powders, Contaminated Debris)
Applicability: Expired lyophilized powder, contaminated gloves, weighing boats, pipette tips.
-
Containment: Do not throw loose powder into general trash. Place the vial or contaminated debris into a clear, sealable polyethylene bag (Zip-lock).
-
Labeling: Label the bag "Hazardous Waste - Toxic Solid - LDN-209929."
-
Disposal Bin: Transfer to the Yellow Biohazard/Chemical Incineration Bin (or site-specific equivalent for solid chemical waste).
-
Note: Do not use the "Sharps" container unless the debris is actually sharp (needles/glass). Use the soft chemical waste stream.
-
B. Liquid Waste (Stock Solutions in DMSO)
Applicability: Leftover stock solutions (typically 10mM in DMSO).
-
Segregation: Do not mix with aqueous acids or bases.
-
Stream Selection: Because LDN-209929 contains chlorine atoms in its scaffold, the most rigorous safety standard is to dispose of it in the Halogenated Organic Solvent waste stream.
-
Why? Non-halogenated waste streams are sometimes used as supplemental fuel in cement kilns. Halogenated streams are mandated for specific high-temp incinerators equipped with scrubbers to capture acid gases (HCl) and prevent dioxin formation.
-
-
Container: High-density polyethylene (HDPE) or glass waste carboy.
C. Aqueous Waste (Cell Culture Media/Buffers)
Applicability: Media containing nM/
-
Deactivation (Optional but Recommended): For large volumes of dilute media (>500mL), add 10% bleach solution to oxidize the compound, let sit for 20 minutes. Note: Check facility guidelines; some prohibit bleaching organic compounds due to potential reaction byproducts.
-
Collection: If bleaching is not standard, collect all media in Aqueous Toxic Waste carboys.
-
Prohibition: Under no circumstances should media containing >1
M of LDN-209929 be poured down the sink.
Decision Logic Diagram
The following diagram outlines the decision-making process for segregating LDN-209929 waste.
Figure 1: Decision matrix for segregating LDN-209929 dihydrochloride waste based on physical state and solvent composition.
Emergency Spill Response
In the event of a spill of pure powder or high-concentration stock (>10 mM):
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Powder: Cover with wet paper towels (to prevent dust generation) then wipe up.
-
Liquid: Absorb with inert material (vermiculite or chemical spill pads).
-
-
Cleaning: Clean the surface with a mild detergent followed by water.
-
Disposal: Place all cleanup materials into the Solid Chemical Waste bin (Incineration). Do not place spill debris in regular trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.B, Disposal of Waste. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. (Specifically regarding P-listed and U-listed waste determinations for commercial chemical products). Retrieved from [Link]
Sources
Personal protective equipment for handling LDN 209929 dihydrochloride
Operational Safety Guide: LDN 209929 Dihydrochloride Handling & Logistics
Executive Summary & Compound Profile
LDN 209929 dihydrochloride is a potent, selective small-molecule inhibitor targeting Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) and the MAP4K family. Because Haspin is critical for histone H3 phosphorylation (Thr3) during mitosis, this compound is a powerful anti-mitotic agent.
The Safety Paradox: Its utility in research stems from its ability to arrest cell division at nanomolar concentrations (
Physical Profile:
-
Appearance: Orange/Yellow solid (hygroscopic).
-
Solubility: Soluble in Water (~40 mg/mL) and DMSO (~40 mg/mL).
-
Stability: Hydroscopic. Store desiccated at -20°C.
Hazard Identification & Risk Assessment
As a research chemical, comprehensive toxicological data (RTECS) may be incomplete. We operate under the Precautionary Principle : assume the compound is toxic to the reproductive system and specific target organs until proven otherwise.
| Hazard Class | GHS Code | Hazard Statement | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[4] | Zero tolerance for hand-to-mouth contact. |
| Skin Irritation | H315 | Causes skin irritation. | Double-gloving required for stock solutions. |
| Eye Irritation | H319 | Causes serious eye irritation. | Goggles required; safety glasses insufficient for powders. |
| STOT - SE | H335 | May cause respiratory irritation. | DO NOT weigh on an open bench. |
| Reproductive | Suspected | Suspected of damaging fertility/unborn child. | Based on Haspin's role in mitosis/meiosis.[3] Pregnant personnel should avoid handling. |
The PPE Matrix (Personal Protective Equipment)
PPE is your last line of defense, not your first. However, when engineering controls fail, this matrix defines your survival gear.
| Protection Tier | Equipment Standard | Rationale & Usage Rule |
| Respiratory | Engineering Control (Primary): Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.PPE (Secondary): N95 or P100 Respirator. | Rule: If the powder is outside a hood (e.g., spill cleanup), a respirator is mandatory. For standard weighing, the hood airflow is the primary barrier. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil thickness).Outer glove: Standard Nitrile.Inner glove: Long-cuff Nitrile (tucked under coat). | Rule: Change outer gloves immediately upon any splash or every 30 minutes of continuous handling. Inspect for micro-tears. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) or chemically resistant sleeve covers. | Rule: Cotton lab coats absorb spills. Tyvek repels them. Use sleeve covers to bridge the gap between glove and coat. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Rule: Safety glasses have gaps. Fine powders (like LDN 209929) drift in air currents; goggles seal the eyes. |
Operational Workflow: Solubilization & Handling
This protocol ensures the compound moves from "High Risk" (Solid) to "Managed Risk" (Solution) without exposure.
Step 1: Workspace Preparation
-
Verify Fume Hood certification (Face velocity: 80–100 fpm).
-
Place a plastic-backed absorbent pad in the hood. This captures any micro-spills, preventing the compound from contaminating the hood surface.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away."
Step 2: Weighing (The Critical Moment)
-
Never insert a spatula directly into the stock bottle.
-
Technique: Tap the powder gently into a pre-weighed scintillation vial.
-
Decontamination: Wipe the exterior of the stock bottle inside the hood with a Kimwipe dampened with 70% Ethanol before returning it to storage.
Step 3: Solubilization Strategy
LDN 209929 is a dihydrochloride salt , making it significantly more water-soluble than the free base. However, for long-term storage, DMSO is preferred to prevent hydrolysis.
-
Stock Solution (10 mM): Dissolve in anhydrous DMSO.
-
Working Solution: Dilute the DMSO stock into aqueous buffer (PBS or Media) immediately prior to use.
-
Note: The salt form may lower the pH of unbuffered water. Ensure your buffer capacity is sufficient if dissolving directly in aqueous media.
Step 4: Waste Disposal
-
Liquids: Collect all solvent waste in a container labeled "High Potency Chemical Waste."
-
Solids: Gloves, weigh boats, and pipette tips must be incinerated. Do not throw in regular trash.
Visualizing the Safety Workflow
The following diagram maps the logical flow of handling to minimize exposure vectors.
Caption: Logical workflow for handling LDN 209929 2HCl, emphasizing the transition from solid (high risk) to solution (controlled risk).
Emergency Response
-
Inhalation: Remove victim to fresh air immediately. If breathing is difficult, give oxygen. Call EHS/Medical immediately.
-
Skin Contact: Wash with soap and copious water for 15 minutes. DMSO facilitates skin absorption, so if dissolved in DMSO, speed is critical.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.
References
-
PubChem Compound Summary: LDN-209929.[1] National Center for Biotechnology Information.
-
MedChemExpress Safety Data: LDN-209929 Dihydrochloride SDS.
-
Occupational Safety and Health Administration (OSHA): "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs."
-
Tocris Bioscience: Product Information for LDN 209929 dihydrochloride.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
